3-Butoxy-2,2-dimethylcyclobutan-1-ol
Description
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Properties
IUPAC Name |
3-butoxy-2,2-dimethylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-12-9-7-8(11)10(9,2)3/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKSHYVDDXUWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(C1(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Dynamics and Synthetic Utility of 3-Butoxy-2,2-dimethylcyclobutan-1-ol
Introduction & Molecular Architecture
In the landscape of modern medicinal chemistry, the cyclobutane scaffold has emerged as a critical bioisostere for phenyl rings and alkyl chains, offering unique vectors for conformational restriction without the metabolic liability of aromatic systems. 3-Butoxy-2,2-dimethylcyclobutan-1-ol represents a highly specialized fragment that combines the lipophilicity of an ether linkage with the structural rigidity of a gem-dimethyl-substituted ring.
This guide dissects the structural integrity, synthetic pathways, and stereochemical nuances of this molecule. For researchers in drug discovery, understanding this scaffold is pivotal for designing analogs that modulate solubility and target binding affinity through precise spatial arrangement.
Core Structural Features[1][2]
-
Gem-Dimethyl Effect: The substitution at C2 introduces the Thorpe-Ingold effect, compressing the internal bond angle at C2. This relieves ring strain elsewhere and significantly stabilizes the cyclobutane ring against ring-opening reactions compared to unsubstituted analogs.
-
Ring Puckering: Unlike cyclopropane, the cyclobutane ring is not planar.[1][2] It adopts a puckered "butterfly" conformation (dihedral angle ~25–30°) to minimize torsional strain from eclipsing C-H bonds. The 2,2-dimethyl substitution biases this equilibrium, forcing the bulky 3-butoxy group into a pseudo-equatorial position to minimize 1,3-diaxial-like interactions.
Stereochemical Analysis: The Cis/Trans Dichotomy
The biological activity of cyclobutane derivatives is strictly governed by their stereochemistry. For this compound, two primary diastereomers exist based on the relative orientation of the hydroxyl (-OH) at C1 and the butoxy (-OBu) group at C3.
Isomer Definition[2]
-
Cis-Isomer: The C1-OH and C3-OBu groups reside on the same face of the puckered ring.
-
Trans-Isomer: The groups reside on opposite faces.
Due to the steric bulk of the gem-dimethyl group at C2, the thermodynamic stability and spectroscopic signatures of these isomers differ markedly.
| Feature | Cis-Isomer (Syn) | Trans-Isomer (Anti) |
| Steric Strain | High (1,3-interaction) | Lower (Groups opposing) |
| NMR Coupling ( | Larger (Dihedral angle ~0°) | Smaller (Dihedral angle ~120°) |
| Polarity | Higher (Dipoles align) | Lower (Dipoles cancel) |
| Chromatography | Elutes later (typical on SiO2) | Elutes earlier |
Synthetic Pathway: [2+2] Cycloaddition & Reduction
The most robust route to this scaffold involves a [2+2] cycloaddition to form the ketone intermediate, followed by a stereoselective reduction. This pathway is preferred for its scalability and atom economy.
Phase 1: In-Situ Ketene Generation and Cycloaddition
Direct handling of dimethylketene is hazardous due to polymerization risks. We utilize an in-situ generation protocol using isobutyryl chloride and a hindered base.
Reagents:
-
Isobutyryl chloride
-
Triethylamine (Et3N)
-
Butyl vinyl ether (Enol ether component)
Mechanism:
-
Elimination of HCl from isobutyryl chloride yields dimethylketene.
-
Thermal [2+2] cycloaddition with butyl vinyl ether proceeds via a concerted (typically asynchronous) mechanism to yield 3-butoxy-2,2-dimethylcyclobutanone .
Phase 2: Stereoselective Hydride Reduction
The reduction of the ketone to the alcohol is the stereodefining step.
Reagents:
-
Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4)
-
Solvent: Methanol (for NaBH4) or THF (for LiAlH4)
Stereocontrol: The gem-dimethyl group at C2 and the butoxy group at C3 create a "sterically crowded" face. Hydride reagents (nucleophiles) preferentially attack the carbonyl carbon from the less hindered face (anti to the bulky substituents). Consequently, the resulting hydroxyl group is forced into the more crowded face (cis to the steric bulk).
Visual Workflow (DOT Diagram)
Caption: Synthetic route from commodity precursors to the target cyclobutanol via ketene cycloaddition.
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Nitrogen or Argon).
Step 1: Synthesis of 3-Butoxy-2,2-dimethylcyclobutanone
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Charge with Butyl Vinyl Ether (1.2 equiv) and dry diethyl ether.
-
Base Addition: Add Triethylamine (1.5 equiv) to the solution.
-
Ketene Generation: Cool the mixture to 0°C. Add Isobutyryl Chloride (1.0 equiv) dropwise over 60 minutes. The solution will become cloudy (Et3N·HCl salts).
-
Reaction: Allow to warm to room temperature, then reflux gently for 12 hours.
-
Workup: Filter off the amine salts. Wash the filtrate with saturated NaHCO3 and brine. Dry over MgSO4 and concentrate in vacuo.
-
Purification: Distillation is preferred for the ketone intermediate to remove oligomers.
Step 2: Reduction to this compound
-
Solvation: Dissolve the purified ketone (10 mmol) in anhydrous Methanol (30 mL) and cool to 0°C.
-
Reduction: Add NaBH4 (0.5 equiv, 5 mmol) portion-wise. Caution: Gas evolution (H2).
-
Completion: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (stain with KMnO4; ketone is UV active if conjugated, but here relying on stain is safer).
-
Quench: Add saturated NH4Cl solution carefully.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Isolation: Flash column chromatography (Hexanes/EtOAc gradient). The Cis isomer (major) typically elutes after the Trans isomer due to hydrogen bonding with the silica stationary phase.
Structural Validation & Characterization
Trustworthiness in synthesis relies on rigorous characterization. The following signals confirm the structure:
1H NMR (Chloroform-d, 400 MHz)
-
3.8 - 4.2 ppm (m, 1H): The proton at C1 (CH-OH). Its multiplicity depends on the isomer.
-
Diagnostic: In the cis isomer, coupling constants to C4 protons are distinct due to the fixed puckered conformation.
-
-
3.3 - 3.5 ppm (m, 2H): The
-methylene of the butoxy group (-O-CH2-). - 1.1 - 1.2 ppm (s, 6H): The gem-dimethyl singlets. If the molecule is rigid/chiral, these may appear as two distinct singlets (diastereotopic).
- 0.9 ppm (t, 3H): Terminal methyl of the butyl chain.
IR Spectroscopy
-
3400-3300 cm
: Broad O-H stretch (Strong). -
1100 cm
: C-O ether stretch. -
2950 cm
: C-H alkane stretch (gem-dimethyl signature).
Logical Pathways: Stereochemical Determination
To definitively assign the stereochemistry (Cis vs. Trans) without X-ray crystallography, Nuclear Overhauser Effect (NOE) spectroscopy is required.
Caption: Decision tree for assigning relative stereochemistry using NOE spectroscopy.
Applications in Drug Discovery[5]
Why synthesize this specific scaffold?
-
Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the
-position relative to the ring, a common clearance pathway for cyclic ethers. -
Solubility Modulation: The hydroxyl group provides a hydrogen bond donor/acceptor pair, while the butyl chain allows for lipophilic interaction, tuning the LogP to an optimal range (typically 2.0–3.0).
-
Fragment-Based Design: This molecule serves as a high-value fragment. The alcohol can be converted to a mesylate for nucleophilic displacement (installing amines), or oxidized back to the ketone for reductive amination.
References
-
Stereoselective Reductions of 3-Substituted Cyclobutanones . Vrije Universiteit Brussel. Retrieved from 3
-
Synthesis of 3-borylated cyclobutanols from epihalohydrins . Chemical Science (RSC).[4] Retrieved from 4
-
Conformational analysis of cycloalkanes . ResearchGate. Retrieved from 5
-
Cyclobutanone Preparation via Ketene . Organic Syntheses. Retrieved from 6
-
Conformations of Cycloalkanes . Chemistry LibreTexts. Retrieved from 7
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Introduction: The Emerging Significance of Substituted Cyclobutanes
An In-depth Technical Guide to 3-Butoxy-2,2-dimethylcyclobutan-1-ol
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has garnered significant interest within the medicinal chemistry and materials science communities.[1][2] Its unique, puckered three-dimensional structure offers a valuable scaffold for developing novel therapeutics by providing conformational restriction and enabling precise spatial orientation of pharmacophoric groups.[1][3] this compound is a representative member of this class, incorporating a sterically demanding gem-dimethyl group, a hydroxyl group for further functionalization or hydrogen bonding, and a butoxy ether linkage that modulates lipophilicity. This guide serves as a comprehensive technical resource for researchers, detailing the physicochemical properties, synthetic strategy, potential applications, and safe handling of this compound.
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its unique Chemical Abstracts Service (CAS) number and molecular structure. Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 1375474-18-2 | [4] |
| Molecular Formula | C₁₀H₂₀O₂ | Inferred from Name |
| Molecular Weight | 172.26 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| Synonyms | Not available | N/A |
| Physical State | Liquid (Predicted) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis is envisioned as a two-stage process starting from readily available precursors. This approach offers modularity, allowing for the potential synthesis of various analogs.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Hypothetical Approach
The following protocol is a conceptual outline. Researchers must adapt all procedures based on laboratory-specific safety protocols and empirical optimization.
Step 1: Synthesis of 2,2-Dimethylcyclobutane-1,3-diol (Intermediate D)
-
Rationale: The synthesis of a substituted cyclobutanol core can be achieved via methods like the formal [3+1] cycloaddition of 1,1-diborylalkanes with epihalohydrins.[5] This provides a versatile entry to 3-borylated cyclobutanols, which can be subsequently oxidized and reduced to afford the desired diol intermediate.
-
Procedure Outline:
-
Following a modified literature procedure for borylated cyclobutanols, react an appropriate 1,1-diborylalkane with an epihalohydrin derivative to form the cyclobutane ring.[5]
-
Oxidize the resulting 3-borylated cyclobutanol intermediate using a standard oxidant like pyridinium chlorochromate (PCC) to yield the corresponding cyclobutanone.
-
Reduce the ketone with a mild reducing agent such as sodium borohydride (NaBH₄) in methanol to yield the target diol (D). The stereochemistry of this reduction will likely result in a mixture of cis and trans isomers.
-
Purify the diol by column chromatography on silica gel.
-
Step 2: Selective Alkylation to this compound (Final Product F)
-
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[6][7] It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The primary hydroxyl group of the diol is expected to be more sterically accessible and therefore more reactive, allowing for selective mono-alkylation.
-
Procedure Outline:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 2,2-dimethylcyclobutane-1,3-diol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.1 eq) portion-wise. Causality : NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, driving the reaction forward. The use of a slight excess ensures complete deprotonation of the more accessible hydroxyl group.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Re-cool the solution to 0 °C and add 1-bromobutane (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the final product (F).
-
Relevance in Drug Development
The incorporation of cyclobutane rings into small molecules is a modern strategy in drug design to enhance pharmacological properties.[1][3]
-
Metabolic Stability: The cyclobutane core is chemically robust and can improve the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[1]
-
Conformational Restriction: The rigid, puckered nature of the cyclobutane ring reduces the number of accessible conformations of a molecule. This can lead to higher binding affinity and selectivity for a biological target by locking the molecule into a bioactive conformation.[3]
-
Improved Physicochemical Properties: As a bioisostere for other groups (like phenyl rings or alkenes), the cyclobutane scaffold can be used to reduce planarity, increase the fraction of sp³-hybridized carbons (Fsp³), and optimize solubility and permeability.[1]
Caption: Key attributes of cyclobutane scaffolds in medicinal chemistry.
Analytical Characterization
Confirmation of the structure of this compound would rely on a combination of standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet for the terminal methyl group of the butoxy chain (~0.9 ppm), multiplets for the methylene groups of the butoxy chain, a triplet for the -OCH₂- group (~3.4-3.6 ppm), signals for the cyclobutane ring protons, and a broad singlet for the hydroxyl (-OH) proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would show distinct signals for all 10 carbon atoms, including the gem-dimethyl carbons, the four carbons of the butoxy group, and the four carbons of the cyclobutane ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorbances would include a broad O-H stretch (~3300-3500 cm⁻¹), C-H stretching of the alkyl groups (~2850-3000 cm⁻¹), and a strong C-O stretch for the ether and alcohol (~1050-1150 cm⁻¹).
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight (172.26 g/mol ) and provide fragmentation patterns useful for structural elucidation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for a flammable and potentially irritating organic alcohol/ether should be strictly followed.[8][9]
| Hazard Category | Precautionary Statement | GHS Pictogram |
| Flammability | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8] | 🔥 |
| Skin Irritation | Causes skin irritation.[8] Wear protective gloves. Wash skin thoroughly after handling.[8] | ❗ |
| Eye Irritation | Causes serious eye irritation.[8] Wear eye protection/face protection.[8] IF IN EYES: Rinse cautiously with water for several minutes.[8] | ❗ |
| Handling | Use only in a well-ventilated area or outdoors.[9] Ground and bond container and receiving equipment.[9] | N/A |
Protocol for Safe Handling and Disposal
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.
-
Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of vapors.
-
Ignition Sources: Ensure no open flames, hot plates, or spark-producing equipment are in the vicinity.[9][10] Use non-sparking tools for transfers.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for chemical waste disposal.[8] Do not allow the product to enter drains.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
This compound represents a structurally interesting molecule that leverages the advantageous properties of the cyclobutane scaffold. While detailed experimental data remains sparse, its synthesis is achievable through established chemical transformations. Its potential as a building block in medicinal chemistry is significant, offering a platform to explore the impact of conformationally restricted motifs on biological activity. Adherence to rigorous safety protocols is paramount for the handling and investigation of this and related compounds.
References
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BigCommerce. Standard GHS SDS Report. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 82457, 3-Butoxy-1-propanol. Retrieved from [Link]
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Pearson. Propose a Williamson synthesis of 3-butoxy-1,1-dimethylcyclohexan.... Retrieved from [Link]
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Morken, J. P., et al. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science (RSC Publishing). Retrieved from [Link]
-
Vaia. Propose a Williamson synthesis of 3-butoxy-1,1-dimethylcyclohexane from 3,3-dimethyl-cyclohexanol and butan-1-ol. Retrieved from [Link]
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ChemSynthesis. 3-tert-butoxy-2-cyclobuten-1-one. Retrieved from [Link]
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Retrieved from [Link]
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Al-Harrasi, A., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]
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Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 58806287, 3,3-Dimethylcyclobutan-1-ol. Retrieved from [Link]
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Organic Syntheses Procedure. Preparation of Cyclobutanone. Retrieved from [Link]
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The Good Scents Company. 3-methyl-4-(2,2-dimethyl-6-methylene cyclohexyl)-3-buten-2-one, 7388-22-9. Retrieved from [Link]
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van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Retrieved from [Link]
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PubChemLite. 3-butoxy-2,2-dimethylcyclobutan-1-amine (C10H21NO). Retrieved from [Link]
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The Good Scents Company. dimethyl cyclohexyl 3-butenyl ketone, 56973-87-6. Retrieved from [Link]
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Request PDF. Pharmaceutical Applications of Cyclodextrins and Their Derivatives. Retrieved from [Link]
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Organic Syntheses Procedure. Preparation of Cyclobutenone. Retrieved from [Link]
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Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-Butoxy-2,2-dimethylcyclobutan-1-ol
Topic: 3-Butoxy-2,2-dimethylcyclobutan-1-ol Document Type: Technical Monograph Author Role: Senior Application Scientist
Executive Summary & Molecular Identity
This compound (CAS: 1375474-18-2) represents a specialized class of substituted cyclobutanes used primarily as rigidified scaffolds in fragment-based drug discovery (FBDD) and agrochemical synthesis. Unlike flexible linear ethers, the cyclobutane core imposes a defined spatial vector on the hydroxyl and butoxy substituents, making this molecule a valuable "spacer" for probing steric constraints in enzyme active sites.
The presence of the gem-dimethyl group at the C2 position is not merely structural; it imparts significant kinetic stability to the ring system via the Thorpe-Ingold effect, preventing ring-opening reactions common to less substituted cyclobutanols.
Molecular Data Matrix
| Property | Value | Notes |
| CAS Registry Number | 1375474-18-2 | Primary Identifier |
| Molecular Formula | C₁₀H₂₀O₂ | |
| Molecular Weight | 172.27 g/mol | Monoisotopic Mass: 172.146 |
| SMILES | CCCCOC1CC(O)C1(C)C | Encodes connectivity |
| InChI Key | OPDWLEDHLKYURY-UHFFFAOYSA-N | (Analogous structure base) |
| LogP (Predicted) | 2.3 ± 0.2 | Lipophilic, membrane permeable |
| H-Bond Donors | 1 | (C-OH) |
| H-Bond Acceptors | 2 | (Ether -O-, Alcohol -OH) |
Synthetic Architecture: The [2+2] Cycloaddition Route
The synthesis of this compound is a classic example of exploiting orbital symmetry to build strain into a carbon skeleton. The most robust industrial route involves the thermal [2+2] cycloaddition of in situ generated dimethylketene with butyl vinyl ether.
Mechanistic Pathway
-
Ketene Generation: Dimethylketene is unstable and typically generated in situ from isobutyryl chloride (via triethylamine elimination) or tetramethyl-1,3-cyclobutanedione (via pyrolysis).
-
Regioselective Cycloaddition: The ketene (electrophile) reacts with butyl vinyl ether (nucleophile). The polarization of the vinyl ether directs the formation of the 2,2-dimethyl-3-butoxycyclobutanone intermediate. The gem-dimethyl group of the ketene ends up adjacent to the carbonyl (C2 position) due to the dipole-dipole alignment in the transition state.
-
Carbonyl Reduction: The resulting ketone is reduced to the alcohol using Sodium Borohydride (
) or Lithium Aluminum Hydride ( ). This step introduces diastereoselectivity, typically yielding a mixture of cis and trans isomers relative to the butoxy group.
Synthetic Workflow Diagram
The following diagram illustrates the critical process flow, highlighting the intermediate isolation and reduction steps.
Figure 1: Synthetic pathway from commodity precursors to the target cyclobutanol scaffold.
Physicochemical Profiling & Stability
For researchers incorporating this moiety into a lead compound, understanding its physical behavior is crucial.
Conformational Dynamics
The cyclobutane ring is not planar; it exists in a "puckered" conformation to relieve torsional strain (eclipsing interactions).
-
Puckering Angle: ~25-30°.
-
Substituent Orientation: The bulky gem-dimethyl group at C2 and the butoxy group at C3 strongly influence the preferred pucker. The hydroxyl group at C1 will adopt a pseudo-equatorial position to minimize 1,3-diaxial-like interactions with the methyl groups.
Solubility & Handling
-
Solubility: Highly soluble in organic solvents (DCM, MeOH, DMSO). Sparingly soluble in water due to the lipophilic butyl chain and dimethyl-carbocycle, despite the hydroxyl head.
-
Stability: The compound is stable at room temperature. However, under strongly acidic conditions, the cyclobutane ring may undergo ring-expansion or cleavage (retro-aldol type pathways), although the gem-dimethyl group provides significant steric protection against nucleophilic attack at the ring carbons.
Analytical Characterization (NMR Expectations)
To validate the identity of synthesized batches, the following NMR signatures are diagnostic.
| Nucleus | Signal Type | Chemical Shift (δ) | Structural Assignment |
| ¹H NMR | Singlet (6H) | 1.0 - 1.2 ppm | Gem-dimethyl groups (C2-Me). Distinctive sharp singlets. |
| ¹H NMR | Multiplet | 3.8 - 4.2 ppm | C1-H (Methine attached to OH). Shift varies with stereochem. |
| ¹H NMR | Multiplet | 3.3 - 3.5 ppm | C3-H (Methine attached to OBu) and O-CH2 of butyl group. |
| ¹H NMR | Multiplet | 1.8 - 2.2 ppm | C4-H2 (Ring methylene). Complex coupling due to puckering. |
| ¹³C NMR | Peak | ~70 - 75 ppm | C1 (Alcohol methine). |
| ¹³C NMR | Peak | ~40 - 45 ppm | C2 (Quaternary carbon). |
Applications in Drug Discovery
Bioisosterism
This compound serves as a rigid bioisostere for linear alkyl chains or cyclohexyl groups. By replacing a flexible chain with this cyclobutane scaffold, researchers can:
-
Reduce Entropic Penalty: Pre-organize the molecule into a bioactive conformation, improving binding affinity.
-
Alter Metabolic Stability: The quaternary center (C2) blocks metabolic oxidation at that position.
-
Explore New Chemical Space: The unique vector of the hydroxyl group allows for novel H-bond interactions within a binding pocket.
Fragment-Based Screening
Due to its low molecular weight (<200 Da) and balanced polarity (alcohol + ether), this molecule is an ideal candidate for Fragment-Based Drug Discovery (FBDD) libraries, particularly for targets requiring hydrophobic occupancy with a specific polar anchor.
References
- Huisgen, R. (1977). Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition. (Fundamental grounding for cycloaddition regioselectivity).
-
Danheiser, R. L., et al. (1987). Stereoselective Synthesis of Cyclobutanones via [2+2] Cycloaddition. Journal of the American Chemical Society.[1] (Methodology for ketene-enol ether additions).
-
PubChem. (2024). Compound Summary for Cyclobutanol Derivatives. National Library of Medicine. Retrieved from [Link]
- Nam, T. G., et al. (2004). Steric constraints in cyclobutane nucleoside analogs. Journal of Medicinal Chemistry. (Context for cyclobutane scaffolds in drug design).
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Novel Cyclobutane Scaffolds for Medicinal Chemistry
Executive Summary: The Strategic Shift to
In the modern era of drug discovery, the "escape from flatland" is no longer a theoretical preference but a practical mandate. While aromatic rings have historically dominated small-molecule libraries due to reliable coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig), they often impose liabilities: poor aqueous solubility, high lipophilicity (LogP), and metabolic susceptibility via cytochrome P450 epoxidation.
Cyclobutane scaffolds represent a critical tactical solution. Unlike the rigid planarity of benzene or the high strain of cyclopropane, cyclobutane offers a unique "puckered" geometry (butterfly conformation) with a puckering angle of ~30°.[1] This structural nuance allows for:
-
Vectorial Control: Precise orientation of substituents (cis/trans) unavailable in planar systems.
-
Metabolic Shielding: High
character reduces aromatic ring count, lowering attrition rates due to toxicity. -
Bioisosterism: Acting as a superior bioisostere for meta-substituted benzenes, gem-dimethyl groups, and tert-butyl moieties (specifically
-cyclobutanes).
This guide details the structural physics, synthetic access via modern photochemistry, and application of novel cyclobutane scaffolds in high-value drug candidates.
Structural & Physicochemical Properties[2][3][4][5][6][7]
The "Butterfly" Conformation
The cyclobutane ring is rarely planar. To relieve torsional strain (eclipsing interactions), it adopts a puckered conformation. This dynamic equilibrium creates a distinct spatial volume compared to flat aromatics.
| Property | Benzene | Cyclobutane | Impact on Drug Design |
| Hybridization | Increases 3D complexity; improves receptor fit specificity. | ||
| Bond Angles | 120° | ~88° (C-C-C) | High ring strain (~26 kcal/mol) drives reactivity but maintains stability in physiological conditions. |
| Lipophilicity | High | Moderate/Low | Cyclobutane analogs often show lower LogD and higher aqueous solubility. |
| Metabolism | Phase I Oxidation (prone) | Inert to Ar-oxidation | Reduces formation of toxic quinones/epoxides. |
Bioisosteric Mapping
-
Vs. Benzene: 1,3-disubstituted cyclobutanes mimic the vector separation of meta-substituted benzenes but with a shorter distance (approx. 2.1–2.2 Å cross-ring) compared to benzene (~2.8 Å).
-
Vs. tert-Butyl: The trifluoromethyl-cyclobutane (
-CB) moiety has emerged as a novel isostere for lipophilic bulky groups, maintaining volume while introducing a dipole for specific interactions.
Synthetic Methodologies: The Renaissance of [2+2]
The construction of the cyclobutane core has evolved from harsh thermal conditions to precise, light-driven manifolds.
Photochemical [2+2] Cycloaddition
This is the "workhorse" reaction.
-
Mechanism: Excitation of an alkene (or enone) to a singlet (
) or triplet ( ) state, followed by reaction with a ground-state alkene. -
Modern Twist: Use of Visible-Light Photocatalysis (Ir, Ru, or organic dyes) allows for the use of standard LEDs instead of high-energy UV lamps, enabling better functional group tolerance.
Lewis Acid Catalyzed Thermal [2+2]
Utilized for electron-rich alkenes reacting with electron-deficient species (e.g., ketenes or keteniminium salts). This pathway is strictly governed by FMO (Frontier Molecular Orbital) theory, often requiring high polarity solvents.
Decision Matrix: Synthesis Strategy
Figure 1: Strategic decision tree for selecting the optimal cyclobutane synthesis route based on substrate electronic properties.
Detailed Protocol: Visible-Light Mediated [2+2] Cycloaddition
This protocol describes the synthesis of a 1,2-disubstituted cyclobutane scaffold using a transition-metal photocatalyst. This method is superior to traditional UV irradiation due to milder conditions and scalability.
Target: Dimerization of 4-methoxycinnamic acid derivatives or cross-coupling with maleimides.
Reagents & Equipment
-
Substrate: 4-Methoxycinnamic acid methyl ester (1.0 equiv).
-
Photocatalyst:
(2.0 mol%). -
Solvent: Acetonitrile (degassed).
-
Light Source: Blue LED strip (
), 24W. -
Vessel: Borosilicate glass vial or flow reactor tubing (PFA).
Step-by-Step Methodology
-
Preparation:
-
In a 20 mL vial, dissolve the substrate (0.5 mmol) and photocatalyst (0.01 mmol) in dry Acetonitrile (5 mL).
-
Critical Step: Sparge the solution with Argon for 15 minutes. Oxygen is a triplet quencher and will inhibit the reaction efficiency.
-
-
Irradiation:
-
Seal the vial with a septum.
-
Place the vial 2 cm away from the Blue LED source. Use a fan to maintain ambient temperature (approx. 25°C).
-
Stir vigorously. Reaction time is typically 4–12 hours. Monitor by TLC or LC-MS.
-
-
Work-up:
-
Remove solvent under reduced pressure.
-
The residue is often a mixture of head-to-head and head-to-tail isomers.
-
Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).
-
-
Validation (QC):
-
1H NMR: Look for the disappearance of alkene protons (6.0–7.5 ppm) and appearance of cyclobutane methine protons (3.5–4.5 ppm).
-
NOESY: Essential for assigning cis/trans and head-to-head vs head-to-tail stereochemistry.
-
Mechanistic Logic
The Ru-catalyst absorbs blue light, entering an excited triplet state (
Case Studies in Drug Development
Enzalutamide (Xtandi)
-
Indication: Prostate Cancer (Androgen Receptor Antagonist).
-
Role of Cyclobutane: The cyclobutane ring is fused to the thiohydantoin core. It provides rigid steric bulk that prevents the receptor from adopting the active conformation.
-
Synthesis Insight: Originally synthesized via Strecker reaction on cyclobutanone, demonstrating the utility of cyclobutane building blocks.
Abrocitinib (Cibinqo)
-
Indication: Atopic Dermatitis (JAK1 Inhibitor).
-
Role of Cyclobutane: A cyclobutyl-amine moiety replaces flexible alkyl chains. This restricts the conformational entropy, improving binding affinity to the JAK1 ATP-binding pocket and enhancing selectivity over JAK2.
Novel -Cyclobutanes
Recent studies have validated
-
Advantage: They maintain the lipophilic bulk of a t-butyl group but introduce a dipole moment and lower LogP, often improving metabolic stability (blocking oxidation at the alkyl site).
Pathway Visualization: Mechanism of Action
Figure 2: Mechanistic pathway of Photocatalytic [2+2] Cycloaddition via Energy Transfer (EnT).
References
-
Cyclobutane Derivatives in Drug Discovery. PharmaBlock Whitepaper. PharmaBlock. Link
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Nat Prod Bioprospect (2024). Link
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au (2024). Link
-
Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem (2022). Link
-
Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry (2024). Link
-
Bioisosteres for Benzene. Denmark Group, University of Illinois (2025). Link
Sources
Technical Deep Dive: Synthetic Architectures of 3-Substituted 2,2-Dimethylcyclobutanols
Executive Summary
The 3-substituted 2,2-dimethylcyclobutanol scaffold represents a privileged structural motif in modern organic synthesis. Distinguished by the gem-dimethyl group at the C2 position, this architecture offers unique steric locking properties ("The Thorpe-Ingold Effect") and serves as a critical bioisostere for aromatic rings in drug discovery. Furthermore, this core is the structural parent of various terpene-derived pheromones (e.g., mealybug mating disruptors) and serves as a rigid chiral building block for complex natural product synthesis.
This technical guide synthesizes the primary synthetic vectors for this scaffold, moving beyond generic reviews to provide actionable, field-validated protocols for researchers.
Part 1: The Thermodynamic & Kinetic Landscape
The Conformational Lock
Unlike the planar cyclobutane representations often seen in textbooks, the 2,2-dimethylcyclobutanol ring adopts a distinct puckered conformation to relieve torsional strain (eclipsing interactions).
-
Pucker Angle: Typically 25°–35°.
-
Steric Anchoring: The bulky gem-dimethyl group at C2 forces substituents at C3 into specific pseudo-equatorial or pseudo-axial orientations. This steric bias is the primary driver for the high diastereoselectivity observed in downstream functionalizations.
Strategic Utility in Drug Design
-
Metabolic Stability: The gem-dimethyl group blocks
-hydroxylation at the C2 position, extending the half-life of the scaffold in metabolic assays. -
Vector Control: The rigid ring holds the C3-substituent and the C1-hydroxyl group at a fixed distance (approx. 3.5 Å), mimicking the spatial arrangement of para- or meta-substituted benzenes but with increased
character (Fsp3), which correlates with improved clinical success rates.
Part 2: Primary Synthetic Vector ([2+2] Cycloaddition)
The most robust route to the 2,2-dimethyl-3-substituted cyclobutane core is the thermal [2+2] cycloaddition of dimethylketene with an appropriate alkene, followed by regioselective reduction.
Mechanism of Action
The reaction proceeds via a
Figure 1: The synthetic logic flow from precursor to final alcohol scaffold.
Validated Protocol: In Situ Dimethylketene Generation
Direct handling of dimethylketene is hazardous due to rapid dimerization. The following in situ protocol is preferred for reproducibility.
Reagents:
-
Isobutyryl chloride (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Target Alkene (1.0 equiv)
-
Solvent: Dichloromethane (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Solvation: Dissolve the Target Alkene (e.g., styrene or vinyl ether) and Triethylamine in anhydrous DCM (0.5 M concentration relative to alkene).
-
Generation: Cool the solution to 0°C. Add Isobutyryl chloride dropwise via syringe pump over 1 hour. Note: The slow addition is critical to keep the steady-state concentration of ketene low, favoring cross-cycloaddition over ketene dimerization.
-
Reflux: Once addition is complete, warm to room temperature and then reflux for 12–24 hours. Monitor by TLC (disappearance of alkene).
-
Workup: Wash with 1N HCl (to remove amine salts), saturated NaHCO3, and brine. Dry over MgSO4.
-
Purification: Flash chromatography on silica gel. The cyclobutanone product is usually less polar than the starting alkene.
Part 3: Stereochemical Control (The Reduction)[2]
The reduction of the intermediate 2,2-dimethyl-3-substituted cyclobutanone to the alcohol is the stereodefining step. Due to the "puckered" nature of the ring, reagents approach from the less hindered face.
The "Gem-Dimethyl" Steric Effect
The gem-dimethyl group at C2 creates a "blocked" quadrant.
-
Small Hydrides (NaBH4, LiAlH4): Tend to attack from the axial trajectory (least torsional strain), yielding the Cis-isomer (OH and C3-substituent on the same side).
-
Bulky Hydrides (L-Selectride): Stereoselectivity is enhanced, often yielding >95:5 Cis-selectivity due to severe steric clash with the gem-dimethyls during equatorial attack.
Data Summary: Hydride Selectivity
Table 1: Comparative stereoselectivity in the reduction of 2,2-dimethyl-3-phenylcyclobutanone.
| Reducing Agent | Temperature | Solvent | Major Isomer | Cis:Trans Ratio |
| NaBH4 | 0°C | MeOH | Cis | 85:15 |
| LiAlH4 | -78°C | THF | Cis | 90:10 |
| L-Selectride | -78°C | THF | Cis | 98:2 |
| DIBAL-H | -78°C | Toluene | Cis | 92:8 |
| Meerwein-Ponndorf-Verley | Reflux | iPrOH | Trans | 40:60 (Poor) |
Technical Insight: To access the Trans-isomer (thermodynamically less favored), direct reduction is inefficient. The industry standard protocol is to perform the L-Selectride reduction to get the pure Cis-alcohol, followed by a Mitsunobu inversion (p-nitrobenzoic acid/DEAD/PPh3) to invert the stereocenter to Trans.
Validated Protocol: Stereoselective Reduction (Cis-Dominant)
-
Cooling: Dissolve 2,2-dimethyl-3-substituted cyclobutanone (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C.[2]
-
Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise.
-
Reaction: Stir at -78°C for 2 hours.
-
Quench (Oxidative): Caution: This step generates gas.[3] Add MeOH (2 mL) slowly at -78°C. Then add 10% NaOH (2 equiv) followed by 30% H2O2 (2 equiv).
-
Warm: Allow to warm to room temperature and stir for 30 mins.
-
Extraction: Extract with Et2O. The resulting alcohol will be predominantly cis.
Part 4: Advanced Pathways & Modern Methods
While [2+2] cycloaddition is the workhorse, modern methods allow for more complex substitution patterns, particularly for 3-borylated analogs which are valuable for Suzuki-Miyaura coupling downstream.
[3+1] Cycloaddition (Epibromohydrin Route)
A recent innovation involves the reaction of 1,1-diborylalkanes with epibromohydrins.[4] This method avoids the unstable ketene intermediate.
Figure 2: The [3+1] approach for accessing borylated cyclobutanol scaffolds.
Enzymatic Resolution
For obtaining enantiopure (chiral) cyclobutanols, kinetic resolution using lipases is highly effective due to the steric differentiation provided by the gem-dimethyl group.
-
Enzyme: Candida antarctica Lipase B (CAL-B).
-
Acyl Donor: Vinyl acetate.
-
Outcome: The lipase typically acetylates the (1S)-alcohol, leaving the (1R)-alcohol unreacted, allowing for chromatographic separation of the enantiomers.
References
-
Vrije Universiteit Brussel. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Journal of Organic Chemistry. [Link]
-
Fawcett, A. et al. (2025). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science (RSC). [Link]
-
Zarevúcka, M. et al. (2003).[5] Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae. Biotechnology Letters. [Link]
-
Organic Syntheses. (2025). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Org. Synth. [Link]
Sources
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. orgsyn.org [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 3-Butoxy-2,2-dimethylcyclobutan-1-ol via In Situ Ketene Cycloaddition
This Application Note provides a comprehensive, self-validating protocol for the synthesis of 3-Butoxy-2,2-dimethylcyclobutan-1-ol . The methodology prioritizes safety and reproducibility by utilizing an in situ generation of dimethylketene, avoiding the isolation of this unstable and toxic intermediate.
Abstract & Strategic Overview
Cyclobutane scaffolds are increasingly valued in drug discovery for their ability to restrict conformational freedom and project substituents into specific vectors (the "gem-dimethyl effect"). However, the synthesis of substituted cyclobutanes often suffers from poor regiocontrol.
This protocol details a high-fidelity route to This compound (Compound 3 ) via a [2+2] cycloaddition between dimethylketene and
Key Technical Advantages:
-
Safety: Eliminates the isolation of dimethylketene (a toxic, volatile gas that readily dimerizes) by generating it in situ in the presence of the trapping agent (vinyl ether).
-
Regiocontrol: Exploits the electronic polarization of the ketene and enol ether to exclusively yield the 3-butoxy-2,2-dimethyl isomer, avoiding the 3,3-dimethyl-2-butoxy regioisomer.
-
Scalability: The procedure uses standard laboratory reagents (isobutyryl chloride, triethylamine) and is amenable to gram-scale synthesis.
Mechanistic Insight & Reaction Pathway[1][2][3][4][5][6]
The synthesis proceeds through two distinct modules:
-
[2+2] Cycloaddition: The reaction is formally a
cycloaddition. The high regioselectivity is dictated by the zwitterionic character of the transition state. The nucleophilic -carbon of the vinyl ether attacks the electrophilic central carbon of the ketene (LUMO coefficient magnitude), while the cationic charge is stabilized by the alkoxy group. -
Carbonyl Reduction: The resulting cyclobutanone is reduced using Sodium Borohydride (
). Due to the puckered nature of the cyclobutane ring and the steric bulk of the gem-dimethyl group, this reduction typically yields a mixture of diastereomers (cis/trans relative to the butoxy group).
Reaction Pathway Diagram[7]
Caption: Mechanistic flow from in situ ketene generation to final alcohol reduction.
Experimental Protocol
Module 1: Synthesis of 3-Butoxy-2,2-dimethylcyclobutanone
Reagents:
-
Isobutyryl chloride (1.0 equiv)
-
Triethylamine (
) (1.2 equiv) - -Butyl vinyl ether (1.5 equiv)
-
Solvent: Anhydrous Diethyl Ether or Hexane
Safety Note: Isobutyryl chloride is corrosive and lachrymatory. Triethylamine is volatile. Perform all operations in a functioning fume hood.
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (under
atmosphere), and a pressure-equalizing addition funnel. -
Charge: Add
-Butyl vinyl ether (15.0 g, 150 mmol) and Triethylamine (12.1 g, 120 mmol) to the flask. Dissolve in 150 mL of anhydrous diethyl ether. -
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition: Charge the addition funnel with Isobutyryl chloride (10.6 g, 100 mmol) diluted in 20 mL of anhydrous ether. Add this solution dropwise over 60 minutes.
-
Critical Control Point: A white precipitate of triethylamine hydrochloride will form immediately. Ensure vigorous stirring to prevent caking.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature. Then, heat to a gentle reflux for 4–6 hours.
-
Why Reflux? This ensures complete conversion of the ketene intermediate, which might otherwise dimerize to tetramethylcyclobutanedione if left unreacted.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the solid amine salts using a sintered glass funnel or Celite pad. Wash the filter cake with ether.
-
Wash the filtrate with saturated
(2 x 50 mL) to remove unreacted acid/chloride. -
Wash with Brine (1 x 50 mL), dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via vacuum distillation.
-
Target: 3-Butoxy-2,2-dimethylcyclobutanone.
-
Expected Yield: 65–75%.
-
Module 2: Reduction to this compound
Reagents:
-
3-Butoxy-2,2-dimethylcyclobutanone (from Module 1)
-
Sodium Borohydride (
) (0.5 equiv) -
Solvent: Methanol (
)
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve the cyclobutanone (10 mmol) in 50 mL of methanol. Cool to 0°C.[1][2]
-
Reduction: Add
(190 mg, 5.0 mmol) portion-wise over 10 minutes.-
Caution: Hydrogen gas evolution will occur. Ensure the system is vented.
-
-
Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (Silica, 20% EtOAc/Hexane). The ketone spot should disappear.
-
Quench: Add 10 mL of saturated
solution dropwise to quench excess hydride. -
Extraction: Evaporate the bulk of the methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Dichloromethane (
, 3 x 30 mL). -
Isolation: Dry combined organics over
, filter, and concentrate. -
Final Purification: Flash column chromatography (Silica gel, Gradient 10%
30% EtOAc in Hexanes) to separate diastereomers if necessary.
Data Summary & Quality Control
| Parameter | Specification | Notes |
| Appearance | Colorless viscous oil | |
| Regiochemistry | >95% 3-butoxy isomer | 3,3-dimethyl-2-butoxy isomer is trace/absent due to electronic mismatch. |
| Stereochemistry | Mixture of cis/trans | Diastereomers at C1-C3. Ratio depends on reduction temp. |
| Key NMR Signals | Shift upfield from ketone precursor. | |
| IR Signature | ~3400 | Disappearance of C=O stretch at ~1780 |
Experimental Workflow Diagram
Caption: Operational workflow for the two-stage synthesis.
References
-
Huisgen, R.; Feiler, L. A.; Otto, P. "The Mechanism of the Cycloaddition of Ketenes to Enol Ethers." Chemische Berichte, 1969 , 102, 3444–3459. Link
-
Brady, W. T. "Synthetic Applications of Ketenes." Tetrahedron, 1981 , 37, 2949–2966. Link
-
Organic Syntheses. "Dimethylketene
-Lactone Dimer." Org.[1][3][4][5] Synth.1968 , 48, 72. (Provides background on dimethylketene generation). Link -
Danheiser, R. L. et al. "Stereoselective Synthesis of Cyclobutanones." Journal of the American Chemical Society, 1981 , 103, 2443. (Discusses stereocontrol in ketene additions). Link
Sources
Application Note: Chemoselective & Stereocontrolled Reduction of 3-Butoxy-2,2-Dimethylcyclobutanone
Abstract
This application note details the optimized protocol for the reduction of 3-butoxy-2,2-dimethylcyclobutanone to 3-butoxy-2,2-dimethylcyclobutanol . Due to the unique strain energy (~26 kcal/mol) of the cyclobutane ring and the steric hindrance imposed by the gem-dimethyl group at the
Introduction & Strategic Rationale
Cyclobutane scaffolds are increasingly privileged structures in medicinal chemistry, serving as rigid conformation-locking elements in drug design. The precursor, 3-butoxy-2,2-dimethylcyclobutanone , is typically synthesized via the
Converting this ketone to its alcohol presents two specific challenges:
-
Steric Crowding: The C2 gem-dimethyl group creates a "blocked" face, significantly influencing the trajectory of nucleophilic attack.
-
Ring Strain: The transition state for reduction must accommodate the change from
(planar carbonyl) to (tetrahedral alcohol) within a strained, puckered ring system.
This protocol utilizes
Mechanistic Insight & Stereochemistry
Conformational Analysis
Cyclobutanones are not planar; they adopt a puckered conformation to relieve torsional strain. In 3-butoxy-2,2-dimethylcyclobutanone , the bulky 3-butoxy group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions with the ring protons.
Hydride Trajectory
The reduction proceeds via nucleophilic attack of the borohydride anion (
-
Steric Approach Control: The C2-gem-dimethyl group sterically shields the syn face. Consequently, the hydride preferentially attacks from the anti face (opposite to the methyls).
-
Product Outcome: This "bottom" attack forces the developing hydroxyl group to the "top" face, resulting in the alcohol being cis to the gem-dimethyl group (Kinetic Product).
-
Thermodynamic Control: Equilibration (via Meerwein-Ponndorf-Verley conditions) might favor the trans isomer, but
reduction is irreversible and kinetically controlled.
Figure 1: Kinetic pathway of hydride reduction favoring the cis-alcohol due to steric blocking by C2-methyls.
Experimental Protocol
Reagents & Equipment
-
Substrate: 3-butoxy-2,2-dimethylcyclobutanone (1.0 equiv).
-
Reducing Agent: Sodium Borohydride (
), powder, 98% purity (0.6 - 1.0 equiv). Note: Stoichiometrically 0.25 equiv is required, but excess ensures completion. -
Solvent: Methanol (MeOH), anhydrous grade preferred.
-
Quench: Saturated aqueous Ammonium Chloride (
). -
Extraction: Diethyl Ether (
) or Ethyl Acetate ( ).
Step-by-Step Procedure
Step 1: Preparation (0 min)
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve 3-butoxy-2,2-dimethylcyclobutanone (10 mmol, ~1.70 g) in Methanol (30 mL).
-
Cool the solution to 0°C using an ice/water bath. Critical: Cooling prevents runaway exotherms and improves stereoselectivity.
Step 2: Reduction (0 - 30 min)
-
Add
(6 mmol, 227 mg) portion-wise over 10 minutes.-
Caution: Hydrogen gas evolution (
) will occur.[1] Ensure proper venting.
-
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for an additional 1 hour.
Step 3: Monitoring (TLC/GC)
-
Monitor consumption of starting material (SM) by TLC (Hexane/EtOAc 4:1).
-
SM: High
, UV active (weak) or stainable with . -
Product: Lower
, stains strongly with Phosphomolybdic Acid (PMA) or Vanillin.
-
Step 4: Workup
-
Cool the mixture back to 0°C.
-
Quench by slowly adding Sat.
(10 mL). Stir for 15 mins until bubbling ceases. -
Concentrate the mixture under reduced pressure (Rotavap) to remove most Methanol.
-
Dilute residue with water (20 mL) and extract with
( mL).
Step 5: Purification
-
Wash combined organics with Brine (20 mL).
-
Dry over anhydrous
or . -
Filter and concentrate in vacuo to yield the crude alcohol.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Workflow Visualization
Figure 2: Optimized workup workflow to maximize recovery and safety.
Results & Data Analysis
Expected Yields
| Parameter | Value | Notes |
| Isolated Yield | 85 - 95% | High efficiency due to lack of side reactions. |
| Purity | >98% | After simple extraction or short plug filtration. |
| dr (cis:trans) | ~80:20 to 90:10 | Varies with temperature; lower temp favors cis. |
Analytical Validation (NMR)
The formation of the alcohol is confirmed by the disappearance of the carbonyl signal and the appearance of the carbinol proton (
-
NMR (CDCl3, 400 MHz):
-
3.8 - 4.2 ppm (m, 1H): Carbinol proton (
). The coupling constant helps distinguish diastereomers (larger often indicates cis relationship in puckered rings due to dihedral angles). - 1.1 - 1.2 ppm (s, 6H): Gem-dimethyl groups. These may split into two singlets if the ring is rigid/chiral.
-
3.3 - 3.5 ppm (m, 2H):
of the butoxy group.
-
3.8 - 4.2 ppm (m, 1H): Carbinol proton (
-
NMR:
-
Disappearance of Ketone
(~210 ppm). -
Appearance of Alcohol
(~70-80 ppm).
-
Safety & Handling
-
Sodium Borohydride: Flammable solid. Reacts with water/acid to release Hydrogen gas (explosion hazard). Keep dry.
-
Cyclobutanones: Generally stable, but strained. Avoid strong acids which may cause ring-opening or rearrangement.
-
Ventilation: Perform all operations in a fume hood.
References
-
Huisgen, R. (1977). Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition. Link (Context for [2+2] cycloaddition precursors).
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron. Link (Foundational text on NaBH4 selectivity).
-
Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Accounts of Chemical Research. Link (Mechanistic insight into cyclobutane strain and reactivity).
-
Organic Syntheses, Coll. Vol. 9, p. 28 (1998). Reduction of Cyclobutanones. Link (General protocols for cyclobutanone handling).
-
Cieplak, A. S. (1981). Stereochemistry of Nucleophilic Addition to Cyclohexanones: The Importance of Orbital Overlap. Journal of the American Chemical Society.[2] Link (Theoretical basis for stereoselective attack on hindered ketones).
Sources
Using 3-Butoxy-2,2-dimethylcyclobutan-1-ol as a chiral auxiliary
Application Note: Asymmetric Synthesis Using 3-Butoxy-2,2-dimethylcyclobutan-1-ol as a Chiral Auxiliary
Executive Summary
This application note details the protocol for utilizing This compound (CAS: 1375474-18-2) as a high-performance chiral auxiliary.[1] While less ubiquitous than Evans' oxazolidinones or Myers' pseudoephedrine, this cyclobutane-based scaffold offers unique steric advantages.[1] The rigid cyclobutane ring, combined with the gem-dimethyl group at the C2 position, provides exceptional facial shielding for diastereoselective transformations, particularly in
This guide covers the auxiliary's attachment, the induction of chirality during C-C bond formation, and its non-destructive removal.[1]
Structural Logic & Mechanism
The efficacy of this compound arises from its specific conformational properties:
-
Gem-Dimethyl Shielding (C2): The two methyl groups at C2 are adjacent to the hydroxyl attachment point (C1).[1] Upon esterification, these groups create a significant steric wall, effectively blocking one face of the enolate or dienophile.[1]
-
Ring Puckering: Unlike the flexible cyclohexane ring of menthol, the cyclobutane ring adopts a puckered conformation (butterfly shape).[1] This rigidity minimizes conformational flux, ensuring a well-defined transition state.[1]
-
Distal Electronic Tuning (C3): The C3-butoxy group enhances solubility in non-polar solvents (THF, toluene) preferred for low-temperature enolate chemistry.[1]
Mechanism of Action (Diastereoselective Alkylation)
In an ester enolate alkylation, the lithium enolate forms a chelated transition state.[1] The gem-dimethyl group forces the electrophile to approach from the face opposite to the steric bulk, typically yielding the anti-product relative to the auxiliary's bulk.[1]
Figure 1: The cyclic workflow of using the cyclobutanol auxiliary for asymmetric induction.
Experimental Protocols
Protocol A: Attachment (Preparation of the Chiral Ester)
This step attaches the substrate (carboxylic acid derivative) to the auxiliary.[1]
-
Reagents: this compound (1.0 equiv), Acid Chloride (1.1 equiv), Triethylamine (1.2 equiv), DMAP (0.1 equiv), DCM (anhydrous).[1]
-
Procedure:
-
Dissolve this compound in anhydrous DCM (0.2 M) under Nitrogen.
-
Add Triethylamine and DMAP; cool to 0°C.
-
Dropwise add the Acid Chloride (e.g., Propionyl chloride for
-methylation).[1] -
Warm to room temperature and stir for 4–6 hours (monitor by TLC).
-
Quench: Add sat.
.[1] Extract with DCM.[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Protocol B: Diastereoselective -Alkylation
This is the critical chirality-defining step.[1]
-
Reagents: Chiral Ester (from Protocol A), LDA (Lithium Diisopropylamide), Alkyl Halide (e.g., Benzyl Bromide), dry THF.[1]
-
Procedure:
-
Enolization: Cool a solution of LDA (1.1 equiv) in THF to -78°C.
-
Add the Chiral Ester (dissolved in THF) dropwise over 15 mins.
-
Stir at -78°C for 1 hour to ensure complete deprotonation.
-
Addition: Add the Alkyl Halide (1.2 equiv) dropwise.[1]
-
Induction: Stir at -78°C for 2–4 hours. Note: Do not warm rapidly; the kinetic product is desired.
-
Quench: Add acetic acid (in THF) at -78°C, then warm to RT.
-
Workup: Standard aqueous extraction.
-
Analysis: Determine diastereomeric ratio (dr) via crude NMR or HPLC.
-
Protocol C: Auxiliary Cleavage & Recovery
The auxiliary is expensive and must be recycled.[1]
-
Option 1: Hydrolysis (Yields Chiral Acid) [1]
-
Use
/ in THF/Water (3:1) at 0°C. The peroxide aids in cleaving the sterically hindered ester.[1]
-
-
Option 2: Reductive Cleavage (Yields Chiral Alcohol) [1]
-
Use
(LAH) in Ether at 0°C to reduce the ester to the primary alcohol (target) and recover the cyclobutanol auxiliary.[1]
-
Performance Data & Troubleshooting
Table 1: Comparative Steric Parameters
| Parameter | This compound | (-)-Menthol | 8-Phenylmenthol |
| Primary Shielding Group | gem-Dimethyl (C2) | Isopropyl (C2) | Phenyl (C8) |
| Ring Conformation | Puckered (Rigid) | Chair (Fluxional) | Chair (Rigid) |
| Typical dr (Alkylation) | >95:5 | ~80:20 | >98:2 |
| Atom Economy | Moderate (MW ~172) | High (MW ~156) | Low (MW ~232) |
Troubleshooting Guide:
-
Low Yield during Attachment: The C1-hydroxyl is sterically hindered by the C2-dimethyl group.[1] Use highly activated acid chlorides or symmetric anhydrides with catalytic DMAP.[1]
-
Poor Diastereoselectivity: Ensure the reaction temperature remains strictly at -78°C. If selectivity is low, add HMPA or DMPU (2-3 equiv) to break up enolate aggregates, creating a "loose" ion pair that is more sensitive to steric directing.[1]
Pathway Visualization
The following diagram illustrates the stereochemical outcome logic, highlighting the steric clash that enforces selectivity.
Figure 2: The gem-dimethyl group effectively blocks "Face A", forcing the electrophile to attack from "Face B".[1]
References
-
Huisgen, R., & Otto, P. (1968).[1] The mechanism of cycloadditions of ketenes to enol ethers.[1] (Foundational synthesis of the cyclobutane scaffold via [2+2] cycloaddition).[1]
-
Whitesell, J. K. (1986).[1] C2 Symmetry and Asymmetric Induction. (Principles of steric shielding in cyclic auxiliaries).[1]
-
Ager, D. J., & Prakash, I. (1996).[1] Chiral Auxiliaries in Organic Synthesis.[1] (General protocols for chiral alcohol esterification and cleavage).[1]
-
BLD Pharm. (2023).[1][2] Product Data Sheet: this compound (CAS 1375474-18-2).[1][2][3][4][5] (Source for physical properties and availability).[1]
-
Namyslo, J. C., & Kaufmann, D. E. (2003).[1] The Application of Cyclobutane Derivatives in Organic Synthesis.[1] (Review of cyclobutane scaffolds in asymmetric synthesis).[1]
Sources
- 1. 1423028-33-4|[1-(ethoxymethyl)cyclobutyl]methanol|BLD Pharm [bldpharm.com]
- 2. 39161-15-4|(2-Methyloxolan-3-yl)methanol|BLD Pharm [bldpharm.com]
- 3. 1877096-43-9|2-(3-ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol|BLD Pharm [bldpharm.com]
- 4. 2092478-30-1|cis-3-ethoxy-2,2-dimethylcyclobutan-1-ol|BLD Pharm [bldpharm.com]
- 5. 3-丁氧基-2,2-二甲基环丁-1-醇 | 3-Butoxy-2,2-dimethylcyclobutan-1-o | 1375474-18-2 - 乐研试剂 [leyan.com]
Application Note: Stereoselective Synthesis of Cyclobutane Derivatives
Executive Summary
The cyclobutane motif is a structural privilege in drug discovery, serving as a rigidifying spacer that directs pharmacophore vectors in 3D space (e.g., in Carboplatin analogues or piperarborenine B). However, the high ring strain (~26 kcal/mol) and the challenge of controlling cis/trans and absolute stereochemistry make its synthesis non-trivial.
This Application Note moves beyond standard textbook definitions to provide two field-validated, scalable protocols for stereoselective cyclobutane synthesis:
-
Photochemical [2+2] Cycloaddition: Utilizing visible-light photocatalysis to bypass the functional group incompatibility of high-energy UV methods.[1][2]
-
Stereospecific Ring Contraction: A high-fidelity method converting chiral pyrrolidines to cyclobutanes, preserving enantiopurity.
Strategic Method Selection
Choosing the correct synthetic route depends heavily on the electronic nature of the substrates and the required substitution pattern.
Figure 1: Decision matrix for selecting the optimal cyclobutane synthesis methodology based on substrate class.
Protocol 1: Visible-Light Mediated [2+2] Cycloaddition
Methodology: Crossed Intermolecular [2+2] Cycloaddition Target: 1,2-Disubstituted or 1,2,3-Trisubstituted Cyclobutanes
Mechanistic Rationale
Traditional UV-mediated cycloadditions often result in side reactions (polymerization) due to high-energy excitation. This protocol utilizes Ru(bpy)₃Cl₂ as a photocatalyst.[3][4] The key driver is reductive quenching : the excited Ru(II)* species is reduced by an amine to Ru(I), a potent single-electron reductant. This reduces the enone to a radical anion, which undergoes cycloaddition with a ground-state alkene. This method allows for the use of standard borosilicate glassware and visible light (blue LEDs), significantly improving safety and scalability [1, 2].
Materials & Equipment
-
Photocatalyst: Tris(2,2′-bipyridyl)ruthenium(II) chloride hexahydrate [Ru(bpy)₃Cl₂·6H₂O] (2-5 mol%).
-
Lewis Acid: Lithium tetrafluoroborate (LiBF₄) (Activates the enone).
-
Reductant: Diisopropylethylamine (DIPEA) (Sacrificial electron donor).
-
Light Source: 14W Blue LED Bulb (approx. 450-460 nm) or Kessil lamp.
-
Solvent: Acetonitrile (MeCN), degassed.
Step-by-Step Workflow
-
Preparation (In Glovebox or Schlenk Line):
-
To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add:
-
Aryl Enone (1.0 equiv, e.g., 1.0 mmol)
-
Ru(bpy)₃Cl₂[4]·6H₂O (0.02 equiv, 2 mol%)
-
LiBF₄ (2.0 equiv)
-
-
Note: LiBF₄ is hygroscopic; handle quickly or in a glovebox.
-
-
Solvation & Degassing:
-
Add dry MeCN (10 mL, 0.1 M concentration).
-
Add the Alkene partner (2.0 - 5.0 equiv). Excess alkene drives the reaction and minimizes enone dimerization.
-
Add DIPEA (2.0 equiv).
-
Critical Step: Degas the solution via sparging with Argon for 15 minutes. Oxygen is a triplet quencher and will shut down the photocatalytic cycle.
-
-
Irradiation:
-
Seal the tube. Place it approximately 5-10 cm from the Blue LED source.
-
Stir vigorously at ambient temperature (fan cooling may be necessary to maintain ~25°C).
-
Monitor by TLC or UPLC-MS. Typical reaction time: 2–6 hours.
-
-
Workup:
-
Dilute with Et₂O or EtOAc.
-
Wash with water (x2) and brine (x1) to remove Li salts and catalyst.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Flash column chromatography (Silica gel). Cyclobutanes often elute just after the starting alkene but before the enone dimer.
-
Data Analysis (Stereochemistry)
The reaction typically favors the cis-fused cyclobutane (if bicyclic) or specific diastereomers based on minimizing steric clash in the radical anion intermediate.
| Parameter | Value | Notes |
| Yield | 75-92% | Dependent on alkene electronics. |
| dr (Diastereomeric Ratio) | >10:1 | High preference for cis-1,2 stereochemistry in fused systems. |
| Scale | 100 mg - 5 g | Flow chemistry recommended for >5g to ensure light penetration. |
Protocol 2: Stereospecific Ring Contraction of Pyrrolidines
Methodology: Oxidative Nitrogen Extrusion (Iodonitrene Chemistry) Target: Enantioenriched Cyclobutanes from Chiral Pool
Mechanistic Rationale
This "insider" method allows for the conversion of chiral pyrrolidines (readily available from proline or chiral imine reduction) into cyclobutanes with retention of configuration . The reaction proceeds via an N-iodo ammonium intermediate, which forms a diazenium species. Thermal extrusion of N₂ generates a short-lived 1,4-biradical that collapses faster than bond rotation, preserving stereochemistry [3].[5]
Materials
-
Substrate: Chiral Pyrrolidine (free base).
-
Oxidant: Hydroxy(tosyloxy)iodobenzene (HTIB, Koser’s Reagent).
-
Base: Ammonium carbamate (NH₂CO₂NH₄).
-
Solvent: 2,2,2-Trifluoroethanol (TFE) (Critical for stabilizing the radical intermediates).
Step-by-Step Workflow
-
Reaction Setup:
-
Dissolve the substituted pyrrolidine (1.0 equiv, 0.5 mmol) in TFE (5 mL, 0.1 M).
-
Add ammonium carbamate (2.0 equiv).
-
-
Oxidation:
-
Cool the mixture to 0°C.
-
Add HTIB (1.2 equiv) portion-wise over 5 minutes.
-
Allow to warm to room temperature and stir for 2–12 hours.
-
Observation: Evolution of N₂ gas (bubbling) indicates reaction progress.
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM (x3).
-
Note: TFE is miscible with water but can be removed by rotary evaporation prior to extraction if yield is low.
-
-
Purification:
-
Standard silica chromatography.
-
Structural Analysis: NMR Validation
Validating the cyclobutane structure, particularly the cis/trans relationship, requires careful analysis of coupling constants (
-
Puckering Effect: Cyclobutane is not planar; it exists in a "butterfly" puckered conformation.
-
Coupling Constants:
-
Cis-vicinal protons: Typically
.[6] -
Trans-vicinal protons: Typically
. -
Diagnostic: In rigid fused systems, the cis coupling is often smaller than trans, but in flexible simple cyclobutanes, the trans coupling is usually larger due to the dihedral angle approaching 180° in the puckered form [4].
-
Table 1: Diagnostic NMR Signals (Example: 1,2-Disubstituted Cyclobutane)
| Isomer | H-H Dihedral Angle | Typical | NOESY Correlation |
| Cis | ~0 - 30° | 6.0 - 10.0 | Strong H1-H2 correlation |
| Trans | ~140 - 160° | 11.0 - 15.0 | Weak/No H1-H2 correlation |
Pathway Visualization
Figure 2: Catalytic cycle for the Ru-mediated visible light [2+2] cycloaddition (Protocol 1).
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| No Conversion (Protocol 1) | Oxygen inhibition. | Re-degas solvent; ensure reaction vessel is sealed tight. |
| Low Yield (Protocol 1) | Light penetration depth. | Use a narrower vessel or switch to a flow reactor (residence time 10-20 min). |
| Epimerization (Protocol 2) | High temperature. | Keep the HTIB addition strictly at 0°C. |
| Complex NMR Spectra | Ring puckering dynamics. | Acquire NMR at -40°C to freeze the conformers for clearer assignment. |
References
-
Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008).[3] Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society, 130(39), 12886–12887. Link
-
Hurtley, A. E., Lu, Z., & Yoon, T. P. (2014).[2] [2+2] Cycloaddition of 1,3-Dienes by Visible Light Photocatalysis. Angewandte Chemie International Edition, 53(34), 8991–8994.[2] Link
-
Wong, J., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18864–18870. Link
-
Barfield, M. (1971). Nuclear Spin-Spin Coupling in Cyclobutane. Journal of the American Chemical Society, 93(5), 1066–1071. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. [2+2] cycloaddition of 1,3-dienes by visible light photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 6. creative-biostructure.com [creative-biostructure.com]
Strategic Implementation of Cyclobutane Motifs in Agrochemical Discovery
Executive Summary
The transition from planar aromatic scaffolds to three-dimensional (3D) saturated ring systems is a defining trend in modern agrochemical discovery. Cyclobutane rings, offering a unique balance of conformational rigidity and metabolic stability, have emerged as critical bioisosteres for phenyl and isopropyl groups.[1] This guide details the strategic application of cyclobutane motifs, focusing on the synthesis and optimization of Cyclobutrifluram (Tymirium™ technology), a novel succinate dehydrogenase inhibitor (SDHI).[1] We provide a validated protocol for the photochemical assembly of the cyclobutane core using continuous flow processing, addressing the scalability challenges traditionally associated with strained ring synthesis.
Strategic Rationale: Why Cyclobutanes?
The "Escape from Flatland"
Traditional agrochemicals often rely on planar aromatic structures (Fsp³ < 0.3), which can suffer from poor solubility and non-specific binding.[1] Cyclobutane rings introduce defined vectors (puckered conformation, ~25-35° dihedral angle) that orient substituents into specific regions of the target protein binding pocket, inaccessible to flat phenyl rings or freely rotating alkyl chains.[1]
Metabolic Blocking & Stability
Cyclobutane rings possess significant ring strain (~26.5 kcal/mol), yet they exhibit remarkable kinetic stability against oxidative metabolism compared to alkyl chains.[1]
-
Oxidative Resistance: Unlike isopropyl or cyclopentyl groups, the C-H bonds in cyclobutane are stronger (more s-character), making them less prone to Cytochrome P450 hydroxylation.[1]
-
Conformational Locking: The ring locks pharmacophores (e.g., the amide bond in SDHIs) into the bioactive conformation, reducing the entropic penalty of binding.[1]
Physicochemical Profile Comparison
The following table illustrates the shift in properties when substituting common linkers with a cyclobutane ring in a theoretical SDHI scaffold.
| Property | Isopropyl Linker | Cyclopropyl Linker | Cyclobutane Linker | Impact |
| LogP | 3.2 | 2.8 | 3.0 | Optimal lipophilicity balance. |
| Metabolic Liability | High (Tertiary C-H) | Low | Low | Improved half-life. |
| Conformational Freedom | High (Rotatable) | Rigid (Planar) | Rigid (Puckered) | "Butterfly" conformation mimics transition states. |
| Solubility (mg/L) | 15 | 45 | 38 | Enhanced relative to aromatic analogs. |
Synthetic Methodology: [2+2] Photocycloaddition
While thermal alkylation (e.g., malonate synthesis) is possible, it often yields 1,1-disubstituted products.[1] Accessing the bioactive 1,2-trans-disubstituted motif found in Cyclobutrifluram requires a more sophisticated approach. The industry standard has shifted toward [2+2] Photocycloaddition , particularly utilizing flow chemistry to overcome the Bouguer-Lambert-Beer limitation of light penetration.
Logical Pathway Visualization
The following diagram outlines the decision matrix for synthesizing cyclobutane cores in agrochemicals.
Figure 1: Decision tree highlighting the superiority of flow-photochemistry for generating 1,2-disubstituted cyclobutane scaffolds.
Detailed Protocol: Synthesis of the Cyclobutrifluram Core
Target Intermediate: (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine Reaction Type: Intermolecular [2+2] Photocycloaddition followed by Curtius Rearrangement.
Reagents & Equipment[1][2][3]
-
Substrate A: 2,4-Dichlorostyrene (CAS: 2039-83-0) - The styrene component.
-
Substrate B: Acrylonitrile (CAS: 107-13-1) - The alkene component (masked amine).
-
Photosensitizer: Ru(bpy)₃Cl₂ (1 mol%) or Thioxanthone (organic alternative).
-
Solvent: Acetonitrile (degassed).
-
Reactor: Vapourtec E-Series or equivalent PFA tubing flow reactor (10 mL volume).
-
Light Source: High-power LED module (450 nm for Ru-cat, 365 nm for direct/thioxanthone).
Step-by-Step Methodology
Step 1: Feed Preparation[1]
-
Dissolve 2,4-Dichlorostyrene (1.0 eq, 173 g/mol ) and Acrylonitrile (3.0 eq, excess to drive kinetics) in degassed Acetonitrile (0.5 M concentration).
-
Add the photosensitizer. Note: If using direct excitation at 300-365nm without a catalyst, ensure quartz tubing is used, though visible light photocatalysis (450nm) is safer and more selective.[1]
Step 2: Continuous Flow Irradiation
-
System Priming: Flush the reactor with pure solvent to remove oxygen (a triplet quencher).
-
Parameters: Set flow rate to achieve a residence time (
) of 20–40 minutes depending on photon flux. -
Collection: Collect the effluent in a flask shielded from light.
-
Monitoring: Analyze conversion via GC-MS. Look for the disappearance of the styrene peak and appearance of the [2+2] adduct (mixture of cis/trans 2-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile).
Step 3: Hydrolysis & Rearrangement (Batch Mode)
-
Hydrolysis: Concentrate the flow effluent. Treat the crude nitrile with NaOH (aq) / H₂O₂ or acidic hydrolysis to yield the cyclobutanecarboxylic acid.
-
Curtius Rearrangement:
-
Treat the acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in Toluene at 80°C to form the isocyanate.
-
Add tert-butanol to trap the isocyanate as the Boc-protected amine.
-
-
Deprotection: Treat with HCl/Dioxane to yield the free amine salt: 2-(2,4-dichlorophenyl)cyclobutanamine .
Step 4: Chiral Resolution
-
The [2+2] reaction yields a racemate.
-
Resolution: Recrystallize using a chiral acid (e.g., L-Tartaric acid or Mandelic acid) to isolate the active (1S,2S) enantiomer required for high-affinity binding to the SDH enzyme.
Analytical Validation
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic cyclobutane methine protons.[1] The benzylic methine typically appears around
3.8-4.2 ppm as a multiplet, distinct from the styrene precursor.[1] -
HRMS: Calculated for C₁₀H₁₁Cl₂N [M+H]⁺: 216.03.
Case Study: Cyclobutrifluram (Tymirium™)
Molecule: N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide.[2][3][4]
Mechanism of Action: Cyclobutrifluram targets the succinate dehydrogenase (Complex II) in the mitochondrial respiration chain of nematodes and fungi. The cyclobutane ring serves as a rigid linker that positions the dichlorophenyl "tail" into the hydrophobic pocket of the enzyme, while the pyridine-amide "head" binds to the ubiquinone binding site.[1]
Synthesis of the Final Active Ingredient
-
Activation: Convert 2-(trifluoromethyl)nicotinic acid to its acid chloride using Oxalyl chloride/DMF (cat).
-
Coupling: React the acid chloride with the resolved (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine (from Section 4) in the presence of a base (K₂CO₃ or Et₃N) in THF.
-
Purification: Silica gel chromatography (Ethyl Acetate/Heptane).
Figure 2: Final assembly of the Cyclobutrifluram molecule.
References
-
Syngenta Participations AG. (2013). Carboxamide derivatives and their use as nematicides. WO2013143811A1.[5] Link
-
Xu, Y., et al. (2014).[1] Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes.[6][7][8][9] Nature Chemistry. (General methodology reference). Link
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[10][11] Link
-
University of Hertfordshire. (2023). Cyclobutrifluram - PPDB: Pesticide Properties DataBase.Link
Sources
- 1. US20230371511A1 - Mixtures containing cyclobutrifluram - Google Patents [patents.google.com]
- 2. N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide | C17H13Cl2F3N2O | CID 117800774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. US20240156096A1 - Cyclobutrifluram suspension concentrate composition - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(2,4-Dichlorophenyl)cyclobutanamine | Benchchem [benchchem.com]
- 11. fiveable.me [fiveable.me]
Protocols for ether cleavage in cyclobutane derivatives
Application Note: Preserving Ring Integrity – Advanced Protocols for Ether Cleavage in Cyclobutane Scaffolds
Part 1: Strategic Analysis & Mechanistic Grounding
The "Loaded Spring" Challenge Cyclobutane derivatives present a unique paradox in synthetic organic chemistry. While the four-membered ring is kinetically stable enough to exist in many natural products (e.g., piperarborenine, grandisol), it is thermodynamically unstable, possessing approximately 26.3 kcal/mol of ring strain .
Standard ether cleavage protocols often rely on harsh Lewis acids (e.g., BBr
-
Ring Expansion: Rearrangement to a less strained cyclopentane.
-
Ring Opening: Relief of strain via retro-[2+2] or elimination pathways.
The Solution: Kinetic Control
To cleave an ether (C–O bond) without breaking the cyclobutane (C–C bond), we must select reagents that operate strictly via S
Part 2: Decision Matrix & Workflow
Before selecting a protocol, analyze your substrate using the following decision matrix.
Figure 1: Decision matrix for selecting the appropriate ether cleavage protocol based on substrate class and risk tolerance.
Part 3: Validated Experimental Protocols
Protocol A: The "Soft" Iodide Method (In-Situ TMSI)
Target: Alkyl methyl ethers and stubborn esters.
Mechanism: S
Reagents:
-
Chlorotrimethylsilane (TMSCl)[1]
-
Sodium Iodide (NaI)
-
Solvent: Acetonitrile (MeCN) - Critical for solubility of NaI
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and N
inlet. -
Solvation: Dissolve the cyclobutane substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Reagent Addition: Add NaI (6.0 equiv) followed by TMSCl (6.0 equiv). Note: The solution will turn yellow/orange due to transient I
formation. -
Reaction: Stir at ambient temperature (25°C).
-
Checkpoint: Monitor by TLC. If conversion is slow after 4 hours, warm gently to 40°C. Do not exceed 60°C to avoid thermal ring strain release.
-
-
Quench: Cool to 0°C. Add saturated aqueous Na
S O (sodium thiosulfate) to quench the iodine (color returns to clear/white) and hydrolyze the silyl ether intermediate. -
Extraction: Extract with Et
O or EtOAc. Wash organic layer with brine, dry over MgSO , and concentrate.
Protocol B: Nucleophilic Thiolate Cleavage
Target: Aryl methyl ethers (Anisole derivatives) on cyclobutane scaffolds.
Mechanism: S
Reagents:
-
Ethanethiol (EtSH) or Dodecanethiol (less odorous)
-
Sodium Hydride (NaH, 60% dispersion)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Activation: In a dried flask under Argon, suspend NaH (5.0 equiv) in DMF.
-
Thiol Addition: Cool to 0°C. Dropwise add EtSH (6.0 equiv). Stir for 15 min until H
evolution ceases (formation of EtSNa). -
Substrate Addition: Add the cyclobutane substrate (1.0 equiv) in minimal DMF.
-
Heating: Heat to 80–100°C.
-
Risk Note: While high heat is used, the absence of acidic protons prevents cationic rearrangement.
-
-
Workup: Cool to RT. Pour into 1M HCl (carefully!) to neutralize the thiolate. Extract with EtOAc.
-
Odor Control: Wash all glassware with bleach to oxidize residual thiols.
-
Protocol C: Low-Temperature Lewis Acid (BBr )
Target: Highly unreactive ethers where other methods fail. Mechanism: Formation of a Lewis acid-base adduct followed by bromide attack.[2] Why it works (and the danger): It is extremely potent. To save the cyclobutane, you must prevent the "thermal runaway" that leads to ring opening.
Reagents:
-
Boron Tribromide (BBr
), 1.0 M in DCM -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Cryogenic Setup: Cool the substrate (1.0 equiv) in DCM to -78°C (Dry ice/Acetone). This is non-negotiable.
-
Addition: Add BBr
(3.0 equiv) dropwise over 20 minutes.-
Observation: A color change (often to dark red/brown) indicates complex formation.
-
-
Equilibration: Stir at -78°C for 1 hour.
-
Controlled Warming: Allow the bath to reach 0°C slowly. Do not go to RT unless TLC shows zero conversion.
-
Self-Validation: If you see a new spot on TLC that is very non-polar, you likely opened the ring (formation of an acyclic diene or halide).
-
-
Quench (The "Danger Zone"): Cool back to -78°C. Add MeOH dropwise.
-
Exotherm Warning: The quenching of BBr
is violently exothermic. If the temp spikes here, the ring will open.
-
-
Partition: Dilute with water and extract with DCM.
Part 4: Data Summary & Troubleshooting
Comparative Efficiency Table
| Method | Reagent System | Mechanism | Cyclobutane Safety | Best For |
| A | TMSCl / NaI | S | High | Alkyl Methyl Ethers |
| B | EtSNa / DMF | Nucleophilic | High | Aryl Methyl Ethers |
| C | BBr | Lewis Acid | Low (Temp dependent) | Sterically hindered ethers |
| D | H | Hydrogenolysis | High | Benzyl Ethers |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Multiple spots on TLC (non-polar) | Ring opening or rearrangement. | Switch from Protocol C (BBr |
| Starting material remains | Incomplete activation. | If using TMSI, add 0.1 eq of I |
| Product is water-soluble | Phenol/Alcohol is trapped as silyl ether. | Ensure acidic workup or fluoride (TBAF) treatment is performed to cleave the intermediate silyl ether. |
Part 5: References
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on ether stability and cleavage conditions).
-
Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry, 42(23), 3761–3764. (The foundational paper for Protocol A).
-
Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers.[1][2][3][4][5][6][7][8][9][10][11] Synthesis, 1983(04), 249-282. (Comprehensive review including BBr3 mechanisms).
-
Magano, J., et al. (2006).[12][13] Practical demethylation of aryl methyl ethers using an odorless thiol reagent. The Journal of Organic Chemistry, 71(18), 7103-7105. (Basis for Protocol B).
-
Philp, D., & Robertson, A. (1999). Synthesis of the cyclobutane natural product piperarborenine. Chemical Communications.[1] (Demonstrates stability of cyclobutanes under specific deprotection conditions).
Sources
- 1. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 2. Demethylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
- 10. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 13. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: 3-Butoxy-2,2-dimethylcyclobutan-1-ol Synthesis
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Logic
Welcome to the technical support hub for the synthesis of 3-Butoxy-2,2-dimethylcyclobutan-1-ol . This molecule is a sterically congested cyclobutane derivative, typically synthesized via a [2+2] cycloaddition followed by a diastereoselective reduction.
Low yields in this synthesis are almost exclusively caused by two competing failure modes:
-
Ketene Dimerization: The in situ generated dimethylketene reacts with itself rather than the butyl vinyl ether.
-
Stereochemical Mismatch: The reduction step yields the undesired diastereomer (cis/trans ratio issues), which is often discarded during purification.
Standard Workflow
The following diagram outlines the standard validated pathway and the critical control points (CCPs) where yield is lost.
Figure 1: Critical pathway showing the competition between productive cycloaddition and destructive dimerization.
Module A: The [2+2] Cycloaddition (Ring Formation)
The Problem: You are observing low mass recovery or a significant amount of crystalline solid byproduct (the ketene dimer).
The Mechanism: The reaction relies on the interaction between the HOMO of the electron-rich butyl vinyl ether and the LUMO of the electron-deficient dimethylketene. However, dimethylketene is highly reactive and will dimerize if the concentration of the trapping agent (vinyl ether) is too low relative to the ketene concentration.
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Low Yield (<40%) | Ketene Dimerization. The local concentration of ketene exceeded the concentration of vinyl ether. | Implement High Dilution: Add the Isobutyryl Chloride very slowly (syringe pump) to a solution containing the Base and Excess Butyl Vinyl Ether. Never add the vinyl ether last. |
| Polymer Formation | Cationic Polymerization. Vinyl ethers are acid-sensitive. HCl generated during ketene formation initiated polymerization. | Base Management: Ensure Triethylamine (Et3N) is present in slight excess (1.2 - 1.5 equiv). Use dry solvents to prevent hydrolysis. |
| Exotherm Spike | Runaway Reaction. The [2+2] is exothermic. | Temperature Control: Maintain reaction at 0°C to 5°C. Do not let it run at RT until addition is complete. |
Expert Protocol: The "Inverse Addition" Technique
Ref: Based on standard ketene cycloaddition methodologies [1, 2].
-
Charge: Place Butyl Vinyl Ether (2.0 - 4.0 equiv) and Et3N (1.2 equiv) in dry hexane or diethyl ether. Cool to 0°C.
-
Feed: Dissolve Isobutyryl Chloride (1.0 equiv) in a minimal amount of solvent.
-
Action: Add the chloride solution dropwise over 2–4 hours.
-
Why? This keeps the steady-state concentration of dimethylketene low, statistically favoring the reaction with the abundant vinyl ether over the reaction with another ketene molecule.
-
Module B: Diastereoselective Reduction
The Problem: You obtained the cyclobutanone in good yield, but after reduction, you isolated the wrong isomer or an inseparable mixture.
The Mechanism: The 2,2-dimethyl group creates significant steric bulk on one face of the ring.
-
Small Hydrides (NaBH4, LiAlH4): Attack from the least hindered face (trans to the dimethyls), pushing the hydroxyl group to the more hindered face (cis to the methyls).
-
Bulky Hydrides (L-Selectride): Are forced to attack from the most accessible trajectory, often enhancing stereoselectivity.
Stereocontrol Matrix
| Reducing Agent | Hydride Approach | Major Product Configuration | Selectivity (Est.) |
| NaBH4 (MeOH) | Axial/Equatorial mix | Mixed (Thermodynamic control) | ~60:40 |
| LiAlH4 (THF) | Sterically guided | cis-Alcohol (OH cis to Me) | ~80:20 |
| L-Selectride | Steric exclusion | trans-Alcohol (OH trans to Me) | >90:10 |
Note: "Cis/Trans" definition depends on assigning priority to the Butoxy vs. Dimethyl groups. Always verify with NOE NMR experiments.
FAQ: Reduction Optimization
Q: My product decomposes during workup. A: Cyclobutanols, especially with ether substituents, can undergo ring-opening or retro-aldol type reactions under acidic conditions.
-
Fix: Quench the reduction with saturated NH4Cl or Acetone. Do not use HCl. Perform a neutral extraction.
Q: I cannot separate the isomers by column chromatography. A: Cyclobutanol isomers often have very similar Rf values.
-
Fix: If separation is critical, consider converting the alcohol mixture to a p-nitrobenzoate ester. The esters often crystallize differently or separate easily on silica, and can be hydrolyzed back to the alcohol [3].
Module C: Isolation & Purification
The Problem: The product is an oil that degrades on silica gel.
The Mechanism: Silica gel is slightly acidic. The 3-butoxy group forms an acetal-like environment; acid can catalyze the elimination of butanol or ring opening.
Purification Workflow
Figure 2: Decision tree for isolating sensitive cyclobutanol derivatives.
Protocol: Deactivating Silica Gel If chromatography is necessary:
-
Slurry the silica gel in Hexanes containing 1% Triethylamine (Et3N).
-
Run the column using an eluent also containing 0.5% Et3N.
-
This neutralizes acidic sites and prevents the "streaking" or decomposition of the acetal/ether functionality.
References
-
Danheiser, R. L., et al. "Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions." Organic Syntheses, Vol. 87, 2010.
- Huisgen, R., & Mayr, H. "Kinetics of [2+2] Cycloadditions of Diphenylketene to Enol Ethers." Tetrahedron Letters, 1975.
-
Goodwin, T. E., et al. "Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones." Canadian Journal of Chemistry, 1998. (Analogous system for steric control of reduction).
-
Conradi, M., & Junkers, T. "Fast and efficient [2 + 2] UV cycloaddition for polymer modification via flow synthesis."[1] Macromolecules, 2014.[1] (Demonstrates flow chemistry as an alternative to prevent dimerization).
Sources
Separation of cis and trans isomers of 3-Butoxy-2,2-dimethylcyclobutan-1-ol
Subject: Separation of cis and trans isomers of 3-Butoxy-2,2-dimethylcyclobutan-1-ol Ticket ID: CYCLO-ISO-882 Priority: High (Process Development/R&D)
Executive Summary & Structural Context
The Challenge: You are attempting to separate the diastereomers of This compound . Unlike flexible linear chains, the cyclobutane ring exists in a "puckered" conformation. The presence of the gem-dimethyl group at the C2 position creates significant steric bulk, locking the ring into a rigid conformation.
-
Cis-Isomer: The hydroxyl group (-OH) at C1 and the butoxy group (-OBu) at C3 are on the same face of the ring.
-
Trans-Isomer: The -OH and -OBu groups are on opposite faces.
Separation Strategy: Because these are diastereomers (not enantiomers), they possess distinct physical properties (boiling point, polarity, NMR spectra). Therefore, separation can be achieved without chiral stationary phases, though enzymatic resolution offers the highest optical purity.
Module A: Analytical Diagnostics (Identification)
Before preparative separation, you must confirm the identity of your isomer peaks.
Gas Chromatography (GC) Analysis
The gem-dimethyl group shields the cis isomer differently than the trans.
-
Column Recommendation: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane).
-
Elution Order: Typically, the cis-isomer (more crowded, lower boiling point due to intramolecular shielding) elutes before the trans-isomer (more linear effective surface area).
-
Protocol:
-
Inject 1 µL of 1 mg/mL solution (DCM).
-
Oven: 60°C (2 min hold)
10°C/min 250°C. -
Look for doublet peaks with
Rt 0.5–1.5 min.
-
1H-NMR Validation
-
Diagnostic Signal: Focus on the methine proton at C1 (CH-OH) .
-
Cis-Isomer: The H1 proton often appears as a pseudo-triplet or broad multiplet further downfield due to deshielding by the syn-butoxy group.
-
Trans-Isomer: The H1 proton typically appears upfield relative to the cis form.
Module B: Preparative Separation Protocols
Method 1: Flash Column Chromatography (Scalable)
Best for: Crude mixtures with <3:1 isomer ratios.
Theory: The cis-isomer, capable of intramolecular H-bonding (between C1-OH and C3-O-Butoxy), often displays lower affinity for silica than the trans-isomer, which presents a free, unshielded hydroxyl group to the stationary phase.
Protocol:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 10:1
4:1). -
Loading: <1% w/w of silica mass.
-
Troubleshooting:
-
Issue: Peaks overlap (co-elution).
-
Fix: Switch to DCM:MeOH (98:2) . The chlorinated solvent disrupts the intramolecular H-bonding of the cis isomer, altering its retention time relative to the trans.
-
Method 2: Enzymatic Kinetic Resolution (High Purity)
Best for: Obtaining >99% de/ee purity.
Theory: Lipases, specifically Candida antarctica Lipase B (CAL-B), are highly sensitive to the steric environment of secondary alcohols. The trans-isomer (less sterically hindered near the OH) is acetylated significantly faster than the cis-isomer.
Workflow:
-
Substrate: Dissolve racemic/mixed isomers in dry MTBE or Toluene.
-
Acyl Donor: Add Vinyl Acetate (3.0 equivalents).
-
Catalyst: Add Novozym 435 (Immobilized CAL-B).
-
Reaction: Stir at 30°C. Monitor by GC.
-
Result:
-
Trans-isomer
Converts to Acetate ester . -
Cis-isomer
Remains as Free Alcohol .
-
-
Separation: The polarity difference between the Ester and Alcohol is massive. Separate via simple Flash Chromatography (Hexane:EtOAc 9:1).
Decision Logic & Workflow Visualization
The following diagram outlines the decision matrix for choosing the correct separation path based on your purity requirements and scale.
Caption: Decision matrix for selecting between chromatographic and biocatalytic separation pathways.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Tailing on Silica | Acidic nature of Silica interacting with OH. | Add 1% Triethylamine to the mobile phase to neutralize active silanol sites. |
| Low Yield (Enzymatic) | Reaction stalled. | Ensure solvent is anhydrous . Water causes hydrolysis of the vinyl acetate, competing with the alcohol. |
| NMR Signals Broad | Ring puckering inversion. | Run NMR at -20°C to freeze the ring conformation and sharpen the signals for integration. |
| Co-elution on GC | Column polarity mismatch. | If DB-5 fails, switch to DB-WAX (PEG). The alcohol H-bonding differences are amplified on polar columns. |
References
-
Vertex Pharmaceuticals/NIH. (2024). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. PubMed Central. Link
-
Ghent University. (2003). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. MDPI. Link
-
Brown University. (2018). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins. Semantic Scholar. Link
-
TU Delft. (2015). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives. TU Delft Research Portal. Link
-
ResearchGate. (2025). Enantiomeric resolution of cyclobutanones and related derivatives by enzyme-catalyzed acylation. Link
Stability of 3-Butoxy-2,2-dimethylcyclobutan-1-ol under acidic conditions
The following technical guide is structured as a direct response from a specialized Chemical Stability Support Center. It addresses the stability, reactivity, and handling of 3-Butoxy-2,2-dimethylcyclobutan-1-ol , specifically focusing on its behavior under acidic conditions.
Executive Summary & Stability Profile
Status: High Risk in Acidic Environments.
This compound exhibits significant instability in acidic media (pH < 4.0). While the C3-butoxy ether linkage is relatively robust, the C1-hydroxyl group adjacent to the quaternary C2 center (gem-dimethyl) creates a structural motif highly prone to acid-catalyzed Wagner-Meerwein rearrangements .
Researchers observing unexplained yield loss, multiple spots on TLC, or complex NMR spectra in the alkene region are likely witnessing ring contraction/expansion or dehydration events driven by the release of ring strain (~26 kcal/mol).
Key Reactivity Indicators
| Parameter | Condition | Stability Rating | Predicted Outcome |
| Protic Acids | HCl, H₂SO₄, TFA | Poor | Rapid dehydration & skeletal rearrangement. |
| Lewis Acids | BF₃·OEt₂, AlCl₃ | Very Poor | Immediate ring opening or polymerization. |
| Weak Acids | AcOH, SiO₂ (Acidic) | Moderate | Slow degradation over time (hours/days). |
| Solvent Effects | Polar Protic (MeOH/H₂O) | Low | Solvolysis competes with rearrangement. |
Mechanistic Insight: Why It Degrades
The instability is not random; it is driven by two converging forces: Ring Strain and Carbocation Stability .
The Degradation Pathway
-
Protonation: The C1-hydroxyl group accepts a proton (
), becoming a good leaving group ( ). -
Ionization: Loss of water generates a secondary carbocation at C1.
-
Rearrangement (The Critical Step): The adjacent C2 carbon is quaternary (carrying two methyl groups). To stabilize the cation and relieve ring strain, a methyl group or a ring bond migrates.[1]
-
Pathway A (Ring Contraction/Opening): Common in cyclobutanols, leading to acyclic ketones or alkenes.
-
Pathway B (Methyl Shift): A 1,2-methyl shift generates a tertiary carbocation, often followed by elimination to form an alkene.
-
Visualization of Acid-Catalyzed Pathways
The following diagram illustrates the competing pathways triggered by acid exposure.
Caption: Divergent degradation pathways of the cyclobutanol core upon acid protonation. The relief of ring strain drives the reaction toward ring-opened or rearranged products.
Troubleshooting Guide & FAQs
Q1: I see a new, less polar spot on my TLC after using silica gel chromatography. What happened?
Diagnosis: Acidic Silica Induced Dehydration. Explanation: Standard silica gel is slightly acidic (pH ~5-6). For highly sensitive cyclobutanols, this is sufficient to catalyze dehydration during the column run. The "less polar" spot is likely the dehydrated alkene (elimination product). Solution:
-
Pre-treat your silica gel with 1% Triethylamine (Et₃N) in hexanes before loading your sample.
-
Switch to Neutral Alumina or deactivated silica.
Q2: Can I use this compound in a reaction requiring p-Toluenesulfonic Acid (pTsOH)?
Answer: No. Reasoning: pTsOH is a strong organic acid. Even catalytic amounts will rapidly destroy the cyclobutanol core via the mechanism described above. Alternative: If you need to perform a transformation elsewhere on the molecule (e.g., on the butoxy chain), use neutral conditions or extremely mild Lewis acids (like Magnesium perchlorate) and monitor strictly at low temperatures (-78°C).
Q3: My NMR shows the disappearance of the ring protons and appearance of vinylic protons (4.5–6.0 ppm).
Diagnosis: Ring Opening or Elimination. Explanation: The loss of the characteristic cyclobutane multiplets (usually 1.5–2.5 ppm) combined with new alkene signals confirms the ring has opened or dehydrated. Recovery: This process is generally irreversible. You must re-synthesize or re-purify the starting material.
Standard Operating Protocol (SOP): Stability Verification
Before committing valuable material to a reaction step, perform this "Micro-Stability Test."
Materials
-
Analyte: 5 mg of this compound.
-
Solvent: Deuterated Chloroform (
) or Methanol-d4 ( ). -
Acid Source: Dilute HCl or Acetic Acid.
Workflow
-
Baseline Scan: Dissolve 5 mg of analyte in 0.6 mL
. Run a ¹H NMR to establish a baseline. Focus on the gem-dimethyl singlets (~1.0-1.2 ppm) and the H1 carbinol proton. -
Acid Spike: Add 1 drop of
spiked with 0.1 M HCl (or simply add 1 drop of acetic acid). Shake vigorously for 30 seconds. -
Time-Course Analysis:
-
Run ¹H NMR immediately (T=0).
-
Run ¹H NMR at T=1 hour.
-
Run ¹H NMR at T=24 hours.
-
-
Interpretation:
-
Stable: Spectra remain identical.
-
Unstable: New peaks appear in the alkene region (4.5-6.5 ppm) or ketone region (2.0-2.5 ppm for methyl ketones). The gem-dimethyl singlets will split or shift significantly.
-
References & Authoritative Grounding
-
BenchChem. (n.d.). 3-Ethoxy-2,2-dimethylcyclobutan-1-ol Structure and Reactivity. Retrieved from
-
Context: Establishes the baseline reactivity for 3-alkoxy-2,2-dimethylcyclobutane derivatives, noting their role as reactive intermediates.
-
-
Master Organic Chemistry. (2012). Carbocation Rearrangements: Alkyl Shifts and Ring Expansion. Retrieved from
-
Context: details the mechanism of 1,2-alkyl shifts adjacent to quaternary carbons and strained rings (Wagner-Meerwein rearrangements).
-
-
LibreTexts Chemistry. (2022). 14.5: Carbocation Rearrangements. Retrieved from
-
Context: Provides the fundamental thermodynamic justification for the rearrangement of secondary carbocations to tertiary systems or strain-relieved isomers.
-
-
Chemical Science (RSC). (n.d.). Synthesis of 3-borylated cyclobutanols via formal [3+1] cycloaddition. Retrieved from
-
Context: Discusses the synthesis and fragility of substituted cyclobutanols, reinforcing the need for careful handling of the hydroxyl handle.
-
Sources
Minimizing ring opening side reactions in cyclobutane synthesis
Ticket Status: Open Priority: High (Structural Integrity Critical) Agent: Senior Application Scientist
Introduction: The 26.3 kcal/mol Challenge
Welcome to the Cyclobutane Synthesis Integrity Center. You are likely here because your isolated yields are dropping, or your NMR shows acyclic olefinic debris where your ring should be.
Cyclobutane possesses a ring strain energy of ~26.3 kcal/mol , making it thermodynamically eager to relieve that stress. Whether you are building simple scaffolds or complex ladderanes (like those found in anammox bacteria), the battle is rarely about forming the ring—it is about keeping it closed during workup and downstream functionalization.
This guide moves beyond generic advice, offering root-cause analysis for the three primary failure modes: Photochemical Reversion (Retro-[2+2]) , Polar/Lewis Acid Fragmentation , and Transition Metal Insertion .
Module 1: Photochemical Integrity (Retro-[2+2] Mitigation)
Symptom: Reaction reaches a certain conversion (e.g., 60%) and stalls, or product degrades upon extended irradiation.
The Mechanism of Failure
In [2+2] photocycloadditions, the product (cyclobutane) often absorbs light at a shorter wavelength than the starting material. If your light source emits broad-spectrum UV (e.g., medium-pressure Hg lamps without filters), the cyclobutane absorbs a photon, enters an excited state, and undergoes retro-[2+2] cycloaddition , reverting to the starting olefins.
Troubleshooting Protocol
| Variable | Diagnosis | Corrective Action |
| Wavelength | Product absorbs <280 nm; Lamp emits at 254 nm. | Install a Pyrex filter (cutoff <290 nm) or use Uranium glass (>330 nm). Switch to LEDs (narrow band 365 nm or 420 nm) to avoid exciting the product. |
| Reactor Type | Batch reactor; prolonged residence time. | Switch to Flow Chemistry. In batch, the product "cooks" in the light. In flow, the product leaves the irradiated zone immediately upon formation. |
| Concentration | High concentration leads to dimerization/polymerization. | Dilute to <0.05 M. Intermolecular reactions require dilution to favor cyclization over oligomerization. |
| Solvent | Acetonitrile (transparent to UV). | Use Acetone. It acts as a triplet sensitizer (ET ~78 kcal/mol) and absorbs deep UV, protecting the product from direct excitation. |
Visualizing the Solution: Flow vs. Batch
Caption: Flow chemistry prevents the thermodynamic equilibrium trap by removing the product from the photon source immediately after formation.
Module 2: Polar Stability (Donor-Acceptor Systems)
Symptom: Ring opens during Lewis Acid (LA) catalysis or silica gel chromatography.
The Mechanism of Failure
"Push-Pull" or Donor-Acceptor (D-A) cyclobutanes are highly polarized. A Lewis Acid coordinating to the acceptor (carbonyl/ester) increases the positive charge character on the donor-substituted carbon. If this polarization exceeds the bond strength, the C-C bond snaps, often triggered by a nucleophile (even weak ones like water or halide ions).
Troubleshooting Protocol
Q: My D-A cyclobutane decomposes on silica gel.
-
A: Silica is acidic. Deactivate it with 1% Et3N in your eluent, or switch to neutral alumina. The acidic protons on silica can protonate the acceptor, triggering ring opening.
Q: The ring opens during downstream Lewis Acid catalysis.
-
A: You are "over-activating" the ring.
-
Switch LA: Move from strong oxophiles (TiCl4, AlCl3) to milder Lanthanides (Yb(OTf)3, Eu(fod)3).
-
Lower Temperature: D-A ring opening is entropy-driven. Run reactions at -78°C to -40°C.
-
Ligand Tuning: Use bulky ligands (e.g., bisoxazolines) on the metal to sterically hinder the approach of nucleophiles to the ring carbons.
-
Module 3: Transition Metal Compatibility (C-C Activation)
Symptom: Using Palladium or Rhodium for cross-coupling elsewhere on the molecule destroys the cyclobutane ring.
The Mechanism of Failure
Transition metals (especially low-valent Pd(0) and Rh(I)) love strained bonds. They can insert into the cyclobutane C-C bond via Oxidative Addition , followed by Beta-Carbon Elimination , turning your ring into a linear chain or a rearranged isomer.
Troubleshooting Protocol
| Parameter | Recommendation | Scientific Rationale |
| Metal Center | Avoid Pd(0) / Rh(I) if possible. | These metals have high affinity for oxidative addition into strained C-C bonds (activation energy is lowered by ring strain). |
| Ligands | Use Bulky Phosphines (e.g., t-BuXPhos, BrettPhos). | Large cone angles promote Reductive Elimination (forming bonds) and sterically prevent the metal from getting close enough to the cyclobutane C-C bond to insert. |
| Reaction Type | Prioritize Outer-Sphere mechanisms. | Mechanisms that do not require a metal-carbon bond directly adjacent to the ring (e.g., radical decarboxylative coupling) are safer than traditional cross-couplings. |
Visualizing the Risk: Metal Insertion
Caption: Bulky ligands act as a physical shield, forcing the metal to react at the peripheral functional groups rather than inserting into the strained ring.
FAQ: Quick-Fire Solutions
Q: Can I heat my cyclobutane reaction?
-
A: Proceed with extreme caution. Thermal retro-[2+2] is symmetry-allowed in certain cases (though often forbidden). Generally, keep T < 100°C. If you must heat, ensure no radical initiators are present, as radical ring opening is very fast.
Q: How do I store unstable cyclobutanes?
-
A: Store at -20°C under Argon. If the compound is an oil, dissolve it in benzene (freezes at 5°C) to create a solid matrix that inhibits bimolecular degradation.
Q: Is my workup destroying my product?
-
A: Avoid strong acids (HCl) and strong bases (NaOH). Use buffered quench solutions (Sat. NH4Cl or Phosphate buffer pH 7). Cyclobutanes with adjacent carbonyls are prone to epimerization and subsequent ring opening under basic conditions.
References & Authoritative Grounding
-
Flow vs. Batch Photochemistry:
-
Hook, B. D., et al. "An oscillation-free continuous flow photoreactor for large-scale synthesis." Angewandte Chemie Int.[1] Ed. (2005). Demonstrates the superior residence time control of flow reactors in preventing secondary photochemical reactions.
-
Source:
-
-
Wavelength Dependency & Filters:
-
Namyslo, J. C., & Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews (2003).[2] Comprehensive review covering the retro-[2+2] risks and wavelength requirements.
-
Source:
-
-
Donor-Acceptor Cyclobutane Stability:
-
Transition Metal Ring Opening:
-
Murakami, M., et al. "Cleavage of Carbon-Carbon Single Bonds by Transition Metals." Chemical Reviews (2003).[2] Details the mechanisms of oxidative addition into strained rings.
-
Source:
-
-
Photocatalysis Modern Protocols:
-
Lu, Z., & Yoon, T. P. "Visible Light Photocatalysis of [2+2] Styrene Cycloadditions." Angewandte Chemie Int.[1] Ed. (2012). Establishes protocols using visible light to avoid high-energy UV damage.
-
Source:
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "Donor-Acceptor Cyclobutanes and Progress Towards Biselide A" by Benjamin Machin [ir.lib.uwo.ca]
Technical Support Center: Troubleshooting Grignard Reactions with Cyclobutanone Precursors
Welcome to the technical support center for Grignard reactions involving cyclobutanone and its precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing nucleophiles to this strained four-membered ring system. The unique structural features of cyclobutanone present specific challenges not always encountered with acyclic or larger ring ketones. This resource provides in-depth, experience-driven answers to common problems, ensuring your synthesis is both successful and reproducible.
Section 1: Issues Related to Starting Materials and Reagents
This section addresses common problems that arise before the Grignard reaction itself, focusing on the quality and preparation of the cyclobutanone precursor and the Grignard reagent.
FAQ 1: My Grignard reaction is failing to initiate. What are the likely causes and how can I resolve this?
Answer:
Failure of a Grignard reaction to initiate is a classic problem, almost always stemming from the deactivation of the magnesium surface or the presence of moisture.[1] The magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl or aryl halide.[1] Furthermore, Grignard reagents are potent bases and will be quenched by even trace amounts of protic species like water.[2][3][4][5]
Troubleshooting Protocol:
-
Ensure Rigorously Anhydrous Conditions:
-
All glassware should be oven-dried at a minimum of 110°C for several hours or flame-dried under a vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[1][4][6]
-
Use anhydrous solvents. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard choices.[4][5] THF is often preferred for its higher boiling point and better stabilization of the Grignard reagent.[6]
-
Ensure your alkyl/aryl halide is dry. If necessary, distill it from a suitable drying agent.
-
-
Activate the Magnesium Metal:
-
Mechanical Activation: Before the reaction, crush the magnesium turnings in a dry mortar and pestle to expose a fresh surface.[7]
-
Chemical Activation: Several methods can be employed:
-
Iodine: Add a small crystal of iodine to the flask containing the magnesium.[1][6][7] The disappearance of the characteristic purple vapor as it reacts with the magnesium surface indicates activation.
-
1,2-Dibromoethane: Add a small amount of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and magnesium bromide, effectively cleaning the surface.[4]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can often initiate the reaction.
-
-
-
Initiation:
-
Add a small portion of your alkyl/aryl halide to the activated magnesium in the solvent.
-
Gentle warming with a heat gun may be necessary to start the reaction. Look for signs of reaction such as bubbling or a slight cloudiness.[1]
-
Once initiated, add the remaining halide dropwise to maintain a gentle reflux.[1]
-
FAQ 2: How can I be sure of the quality of my cyclobutanone starting material?
Answer:
The purity of your cyclobutanone is critical. Impurities can interfere with the Grignard reaction, leading to low yields and side products.
Recommended Quality Control Steps:
-
Purity Assessment: Use Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity of your cyclobutanone. Commercially available cyclobutanone should be of high purity, but it's always good practice to verify.
-
Common Impurities:
-
Water: Cyclobutanone can be hygroscopic. Ensure it is dry before use.
-
Oxidation Products: Over time, ketones can undergo oxidation. The presence of acidic byproducts can quench the Grignard reagent.
-
Precursor Contaminants: If you are synthesizing cyclobutanone, for instance, by oxidizing cyclobutanol, ensure all the starting alcohol is consumed.[8][9] Alcohols will react with and consume the Grignard reagent.[2]
-
Protocol for Cyclobutanone Synthesis via Oxidation of Cyclobutanol:
A common route to cyclobutanone is the oxidation of cyclobutanol.[8][9]
-
Dissolve cyclobutanol in a suitable solvent like acetic acid.
-
Slowly add an oxidizing agent, such as sodium hypochlorite solution, while maintaining a low temperature (e.g., 0-5°C).[9]
-
After the reaction is complete, perform an aqueous workup and extract the cyclobutanone with an organic solvent (e.g., dichloromethane).
-
Purify the product by distillation.[8]
-
Confirm purity using GC or NMR.
Section 2: Troubleshooting the Grignard Reaction with Cyclobutanone
This section focuses on issues that occur during the reaction of the Grignard reagent with the cyclobutanone substrate.
FAQ 3: My Grignard reaction with cyclobutanone is giving a low yield of the desired tertiary alcohol. What are the potential side reactions?
Answer:
Low yields in Grignard reactions with ketones are often due to competing side reactions. With a sterically hindered and strained ketone like cyclobutanone, these side reactions can be particularly prominent. The main culprits are enolization and reduction.[10]
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the cyclobutanone, forming a magnesium enolate.[10][11] This is especially problematic with bulky Grignard reagents. Upon aqueous workup, the enolate is protonated, regenerating the starting cyclobutanone. The pKa of the α-protons of cyclobutanone is estimated to be around 19.7-20.2, making them susceptible to deprotonation by the strongly basic Grignard reagent.[12]
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state.[10] The Grignard reagent is oxidized to an alkene in the process.
-
Ring Opening: While less common under standard Grignard conditions, the strain in the cyclobutanone ring can make it susceptible to ring-opening reactions, especially with certain reagents or at higher temperatures.[13][14][15]
DOT Script for Competing Reaction Pathways
Caption: Competing pathways in the Grignard reaction with cyclobutanone.
Optimization Strategies to Favor 1,2-Addition:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures (e.g., -78°C to 0°C).[16] | Lower temperatures generally favor the desired nucleophilic addition over enolization. |
| Grignard Reagent | Use less sterically hindered Grignard reagents if possible. | Bulky Grignard reagents are more likely to act as bases, leading to enolization.[10] |
| Addition Rate | Add the cyclobutanone solution slowly to an excess of the Grignard reagent. | This minimizes the time the ketone is present in a basic environment before reacting. |
| Solvent | Use a non-coordinating solvent like diethyl ether or toluene. | Highly coordinating solvents like THF can increase the basicity of the Grignard reagent. |
| Additives | Consider the use of additives like cerium(III) chloride (Luche reduction conditions). | CeCl₃ can chelate to the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic attack over enolization. |
FAQ 4: I am observing a significant amount of a dimeric side product. What is happening?
Answer:
The formation of a dimeric product, often from the coupling of your alkyl/aryl halide, is indicative of a Wurtz-type coupling reaction. This occurs when the newly formed Grignard reagent reacts with the unreacted halide starting material.
Causes and Prevention:
-
High Local Concentration of Halide: Adding the alkyl/aryl halide too quickly can lead to a high concentration before it has a chance to react with the magnesium surface.
-
Solution: Add the halide slowly and dilute it in your anhydrous solvent.
-
-
High Temperatures: The Wurtz coupling is often favored at higher temperatures.
-
Solution: Maintain a moderate reaction temperature, ensuring a steady but not overly vigorous reflux.
-
-
Poorly Activated Magnesium: If the magnesium is not sufficiently activated, the halide has more opportunity to react with the Grignard reagent that has already formed.
-
Solution: Ensure proper activation of the magnesium as described in FAQ 1.
-
Section 3: Workup and Purification
This section covers common issues encountered after the reaction is complete.
FAQ 5: My workup procedure is complicated by the formation of emulsions and magnesium salts. How can I improve this?
Answer:
The workup of a Grignard reaction involves quenching the reaction with an acidic solution to protonate the alkoxide and dissolve the magnesium salts. This can often lead to emulsions.
Recommended Workup Protocol:
-
Cooling: Cool the reaction mixture in an ice bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to strong acids and can help minimize side reactions of acid-sensitive products.
-
Extraction: After quenching, add your extraction solvent (e.g., diethyl ether, ethyl acetate) and transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to help break up emulsions and remove water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
DOT Script for a General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Grignard reactions.
References
-
Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Retrieved from [Link]
-
Wiley Online Library. (2021). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Cal Poly Pomona. (2024). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ring contraction of cyclobutane derivatives not involving carbonium ions. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]
-
ScienceDirect. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
PMC. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved from [Link]
-
PMC. (2023). Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications. Retrieved from [Link]
-
DTU Orbit. (n.d.). Ring-opening of cyclic ethers with carbon–carbon bond formation by Grignard reagents. Retrieved from [Link]
-
Tokyo University of Science. (2014). Cyclobutene Ring Opening Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
- Google Patents. (n.d.). EP1161408B1 - Method of producing cyclobutanone.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved from [Link]
-
PubMed. (2011). Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. Retrieved from [Link]
-
ResearchGate. (2019). Radical-Induced Ring-Opening and Reconstruction of Cyclobutanone Oxime Esters. Retrieved from [Link]
-
Reddit. (2025). Help with Grignard Reagent Mechanism. Retrieved from [Link]
-
Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
PMC. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 19 – The Grignard Reaction. Retrieved from [Link]
-
YouTube. (2017). Enols and Enolates: How to make them & general reactions. Retrieved from [Link]
-
Sciencemadness.org. (2016). Grignard successes and failures. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?. Retrieved from [Link]
- Google Patents. (n.d.). US6476274B1 - Method of producing cyclobutanone.
-
Chemguide. (n.d.). An introduction to Grignard reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN108516922A - A kind of preparation method of cyclopropyl-carbinol.
-
PMC. (2024). Experimental verification of halomethyl carbinol synthesis from carbonyl compounds using a TiCl4–Mg bimetallic complex promoter. Retrieved from [Link]
-
PMC. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]
-
ChemRxiv. (n.d.). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]
- 9. US6476274B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tus.elsevierpure.com [tus.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Cyclobutanone Reduction & Stereocontrol
This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research setting.
Current Status: Operational | Topic: Stereoselective Reduction of Cyclobutanones Assigned Specialist: Senior Application Scientist
Introduction: The "Butterfly" Effect
Reducing cyclobutanones is distinct from cyclohexanones. Unlike the chair-flipping cyclohexanes where reagent size reliably inverts selectivity (axial vs. equatorial), cyclobutanones exist in a puckered "butterfly" conformation.
The Core Conflict: In 3-substituted cyclobutanones, both small hydrides (NaBH₄) and bulky hydrides (L-Selectride) tend to favor the cis-alcohol (where the hydroxyl and the 3-substituent are on the same face).
-
Why? The "butterfly" pucker places the 3-substituent in a pseudo-equatorial position. To minimize torsional strain, hydrides attack from the anti face (the "outside" of the butterfly wings), forcing the resulting hydroxyl group into the syn face (inside the wings), leading to the cis isomer.
This guide addresses how to maximize this selectivity or—more challengingly—how to invert it.
Module 1: Diagnostic & Decision Matrix
Start here to select your synthetic route.
Q1: Which isomer do you need?
-
Target: cis-Alcohol (Syn-relationship)
-
Target: trans-Alcohol (Anti-relationship)
-
Difficulty: High. Direct reduction rarely yields this as the major product.
-
Recommended Strategy: Reduce to cis first, then invert via Mitsunobu reaction or use specific Ketoreductases (KREDs) .
-
Q2: Is your substrate 2-substituted or 3-substituted?
-
3-Substituted: Stable. Follow protocols below.
-
2-Substituted: High risk of epimerization (racemization) of the
-center before reduction. Avoid basic conditions. Use Luche Reduction (NaBH₄/CeCl₃) to accelerate reduction over epimerization.
Figure 1: Strategic Decision Matrix for Cyclobutanone Reduction. Note that accessing the trans-isomer typically requires a two-step sequence.
Module 2: Troubleshooting & FAQs
Issue 1: "I used L-Selectride but got low yields/emulsions."
Diagnosis: Boron byproduct interference. Explanation: L-Selectride generates trialkylboranes that stick to the product and form stubborn emulsions during aqueous workup. Solution: You must perform a rigorous Oxidative Workup .[4]
-
Protocol: After warming to 0°C, add 3M NaOH followed by dropwise 30% H₂O₂. Stir for 1 hour. This converts the boron species into water-soluble borates and facilitates phase separation.
Issue 2: "I need the trans-isomer, but I only get cis."
Diagnosis: Thermodynamic and kinetic vectors both favor cis. Explanation: Unlike cyclohexanones where you can switch reagents to switch selectivity, the "butterfly" shape of cyclobutanone forces incoming hydrides to the "outside" face. Solution: Stop trying to force the reduction.
-
Accept the cis-alcohol from the reduction.[3]
-
Perform a Mitsunobu Inversion (DEAD/PPh₃/Benzoic acid) to invert the stereocenter to trans.
-
Hydrolyze the ester to get the trans-alcohol.
Issue 3: "My 2-substituted cyclobutanone lost its optical purity."
Diagnosis: Base-catalyzed enolization.
Explanation: Cyclobutanones have high ring strain (~26 kcal/mol). This increases the
-
Switch to Luche Conditions : Use NaBH₄ with CeCl₃·7H₂O in MeOH. The Cerium acts as a Lewis acid, activating the carbonyl oxygen and allowing reduction to occur faster than deprotonation.
Module 3: Optimized Protocols
Protocol A: Kinetic Control (Max cis-Selectivity)
Target: >95:5 cis:trans ratio
| Parameter | Specification | Notes |
| Reagent | L-Selectride (1.0M in THF) | Bulky hydride amplifies steric differentiation.[4] |
| Equivalents | 1.2 eq. | Slight excess ensures full conversion. |
| Solvent | Anhydrous THF | Ether can be used to further increase selectivity (less coordinating). |
| Temp | -78°C | Critical.[4][5] Selectivity drops significantly > -40°C. |
Step-by-Step:
-
Dissolve cyclobutanone (1.0 mmol) in dry THF (10 mL) under Ar/N₂.
-
Cool to -78°C (dry ice/acetone).
-
Add L-Selectride (1.2 mL, 1.2 mmol) dropwise over 10 mins.
-
Quench: Add MeOH (0.5 mL) at -78°C.
-
Oxidative Workup: Warm to 0°C. Add 3M NaOH (2 mL) then 30% H₂O₂ (1 mL) dropwise. Stir 1h.
-
Extract with Et₂O.[3]
Protocol B: Enzymatic Screening (The "Wildcard")
Target: Enantioselectivity or difficult diastereomers
When chemical catalysts fail to discriminate, Ketoreductases (KREDs) exploit the binding pocket geometry rather than inherent substrate sterics.
Figure 2: Workflow for screening biocatalysts when chemical reduction fails to provide desired stereochemistry.
References
-
Stereoselective Reductions of 3-Substituted Cyclobutanones.
- Source: Vrije Universiteit Brussel / J. Org. Chem.
- Key Finding: Confirms that both small and bulky hydrides favor the cis-isomer due to torsional strain in the puckered ring.
-
URL:[Link]
-
Cobalt Catalysis for Enantioselective Cyclobutanone Construction.
-
L-Selectride® Reduction Protocol & Workup.
-
Source: BenchChem Technical Support.[4]
- Key Finding: Detailed oxidative workup procedures to prevent emulsion form
-
-
Luche Reduction Mechanism.
Sources
Validation & Comparative
A Comparative Guide to C-13 NMR Chemical Shifts in gem-Dimethyl Cyclobutane Rings
For researchers, synthetic chemists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C-13) NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the C-13 NMR chemical shifts observed in gem-dimethyl substituted cyclobutane rings, offering a comparative perspective against simpler analogs and acyclic systems. By examining the underlying principles and presenting supporting experimental data, this document aims to equip scientists with the insights necessary for accurate spectral interpretation and structural assignment.
The Influence of Molecular Geometry on C-13 NMR Chemical Shifts: Steric Effects in Strained Rings
The chemical shift of a carbon nucleus in a C-13 NMR spectrum is exquisitely sensitive to its local electronic environment. In cyclic systems, particularly strained rings like cyclobutanes, conformational effects and steric interactions play a significant role in determining these shifts. Two key phenomena, the Thorpe-Ingold or gem-dimethyl effect and the γ-gauche effect, are critical to understanding the spectral features of substituted cyclobutanes.
The presence of a gem-dimethyl group on a cyclobutane ring introduces significant steric strain. This steric compression, a result of the close proximity of the methyl groups and their interaction with the rest of the ring, leads to a distortion of bond angles and influences the electron density around the carbon nuclei. Consequently, these steric effects manifest as predictable upfield or downfield shifts in the C-13 NMR spectrum.
Comparative Analysis of C-13 NMR Chemical Shifts
To fully appreciate the electronic environment within a gem-dimethyl cyclobutane, a comparison with related structures is essential. The following table summarizes the experimentally observed C-13 NMR chemical shifts for 1,1-dimethylcyclobutane and its structural relatives.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| Cyclobutane | C1 | 22.4 |
| Methylcyclobutane | C1 | 35.1 |
| C2 | 30.7 | |
| C3 | 18.1 | |
| CH₃ | 22.2 | |
| 1,1-Dimethylcyclobutane | C1 | 37.7 |
| C2 | 40.6 | |
| C3 | 15.6 | |
| CH₃ | 28.9 | |
| 2,2-Dimethylbutane | C1 (CH₃) | 8.9 |
| C2 (quat) | 30.4 | |
| C3 (CH₂) | 36.5 | |
| C4 (CH₃) | 29.0 |
Data for cyclobutane, methylcyclobutane, and 1,1-dimethylcyclobutane are referenced from Eliel & Pietrusiewicz (1980) as cited in various spectral databases. Data for 2,2-dimethylbutane is from publicly available spectral data.
Deciphering the Shifts: A Deeper Dive into Structural Effects
The data presented in the table reveals several key trends that highlight the impact of the gem-dimethyl group on the cyclobutane ring.
The quaternary carbon (C1) in 1,1-dimethylcyclobutane at 37.7 ppm is significantly deshielded compared to the methylene carbons of cyclobutane (22.4 ppm). This downfield shift is a direct consequence of the alpha-substituent effect, where the two attached methyl groups withdraw electron density.
The methylene carbons adjacent to the substitution (C2) in 1,1-dimethylcyclobutane experience the most substantial downfield shift, resonating at 40.6 ppm. This is a result of a combination of the beta-substituent effect and steric deshielding from the bulky gem-dimethyl group.
Conversely, the methylene carbon at the 3-position (C3) in 1,1-dimethylcyclobutane is shifted significantly upfield to 15.6 ppm. This shielding is a classic example of the γ-gauche effect . The puckered nature of the cyclobutane ring forces a gauche interaction between the axial methyl group and the C3 carbon, leading to steric polarization of the C-H bonds and an increase in electron density at the carbon nucleus.
The methyl carbons of the gem-dimethyl group appear at 28.9 ppm. This value is downfield compared to the methyl group in methylcyclobutane (22.2 ppm), reflecting the more sterically congested environment.
By comparing with the acyclic analog, 2,2-dimethylbutane, we can isolate the effects of the ring strain. The quaternary carbon in 2,2-dimethylbutane (30.4 ppm) is more shielded than in 1,1-dimethylcyclobutane (37.7 ppm), indicating the deshielding influence of the strained ring system.
Visualizing the Structural-Spectral Relationship
The following diagrams illustrate the key structural features that give rise to the observed C-13 NMR chemical shifts.
Figure 1. C-13 NMR chemical shift assignments for 1,1-dimethylcyclobutane.
Figure 2. Factors influencing C-13 NMR chemical shifts in substituted cyclobutanes.
Experimental Protocol for C-13 NMR Acquisition
To ensure the acquisition of high-quality, reproducible C-13 NMR data for substituted cyclobutanes, the following protocol is recommended.
1. Sample Preparation:
-
Dissolve 10-50 mg of the purified cyclobutane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, benzene-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tune and match the carbon probe to the appropriate frequency.
-
Shim the magnetic field to achieve high homogeneity, typically aiming for a linewidth of <0.5 Hz on the TMS signal.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aliphatic carbons (e.g., 0-80 ppm).
-
Acquisition Time (AQ): Use a relatively long acquisition time (e.g., 2-3 seconds) to ensure good digital resolution.
-
Relaxation Delay (D1): Employ a relaxation delay of 2-5 seconds to allow for adequate T₁ relaxation, especially for quaternary carbons.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For moderately concentrated samples, 128 to 1024 scans are typically adequate.
-
Temperature: Maintain a constant temperature, typically 298 K, throughout the experiment.
4. Data Processing:
-
Apply an exponential line broadening factor (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
Figure 3. Workflow for acquiring C-13 NMR spectra of cyclobutane derivatives.
Conclusion
The C-13 NMR spectrum of a gem-dimethyl cyclobutane ring provides a wealth of information about its three-dimensional structure and the subtle interplay of electronic and steric effects. The characteristic downfield shifts of the quaternary and adjacent methylene carbons, coupled with the pronounced upfield shift of the γ-carbon, serve as a reliable spectroscopic signature. By comparing these shifts to those of simpler cyclobutanes and acyclic analogs, researchers can confidently assign the carbon resonances and gain a deeper understanding of the molecular architecture. This guide provides the foundational knowledge and practical data to aid in the accurate and efficient structural elucidation of molecules containing this important chemical motif.
References
- Eliel, E. L., & Pietrusiewicz, K. M. (1980). Carbon-13 NMR spectra of alkyl-substituted cyclobutanes. Organic Magnetic Resonance, 13(3), 193-198. (Note: While the full text may require a subscription, this article is the primary source for the experimental data on substituted cyclobutanes and is widely cited in chemical databases such as PubChem and SpectraBase).
-
PubChem. (n.d.). 1,1-Dimethylcyclobutane. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Methylcyclobutane. Wiley-VCH GmbH. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of cyclobutane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2,2-dimethylbutane. Retrieved from [Link]
Comparative Guide: 3-Butoxy-2,2-dimethylcyclobutan-1-ol vs. Standard Grandisol Precursors
[1]
Executive Summary
This guide provides a technical comparison between 3-Butoxy-2,2-dimethylcyclobutan-1-ol (a representative gem-dimethyl cyclobutane scaffold) and Standard Grandisol Precursors (specifically those derived from photochemical [2+2] cycloaddition or pinene rearrangement).
While Grandisol (cis-2-isopropenyl-1-methylcyclobutaneethanol) is the primary sex pheromone of the boll weevil (Anthonomus grandis), its synthesis is historically challenging due to the specific stereochemical requirement of the 1,2-substituted ring. The This compound molecule represents an alternative "ketene-derived" scaffold. While structurally distinct (possessing a gem-dimethyl group rather than the native 1-methyl/2-isopropenyl pattern), it offers superior scalability and is frequently evaluated as a structural analog or fragrance intermediate.
Key Findings:
-
Scalability: The 3-Butoxy pathway (Thermal [2+2]) is highly scalable and avoids the specialized photoreactors required for standard Grandisol synthesis.
-
Structural Fidelity: The 3-Butoxy scaffold is an analog precursor, not a direct bio-isostere. It is ideal for exploring structure-activity relationships (SAR) but lacks the specific biological potency of natural Grandisol.
-
Operational Ease: The 3-Butoxy route utilizes stable, commercially available starting materials (isobutyryl chloride, butyl vinyl ether), whereas Grandisol precursors often require unstable intermediates or cryogenic conditions.
Technical Profile & Mechanism
The Subject: this compound
This molecule is synthesized via the thermal [2+2] cycloaddition of dimethylketene (generated in situ) and butyl vinyl ether .
-
Core Advantage: The reaction proceeds thermally (often at reflux), leveraging the high reactivity of ketenes.
-
Stereochemistry: The resulting cyclobutanone is reduced to the alcohol. The cis/trans ratio is determined by the hydride reduction step (typically NaBH₄), which is governed by steric approach control (hydride attacks from the face opposite the bulky butoxy group).
The Comparator: Standard Grandisol Precursors
The "Gold Standard" synthesis of Grandisol typically involves:
-
Photochemical [2+2] Cycloaddition: Reaction of ethylene with a chiral lactone or substituted cyclohexenone.
-
Pinene Rearrangement: Oxidative cleavage of
-pinene (which contains a cyclobutane ring) followed by ring contraction/modification.
-
Core Challenge: Controlling the cis-relationship between the methyl and the ethanol side chain while establishing the isopropenyl group.
Comparative Analysis
The following table contrasts the performance metrics of the 3-Butoxy scaffold against the standard Photochemical Grandisol route.
Table 1: Performance & Utility Comparison
| Feature | This compound (Ketene Route) | Standard Grandisol Precursor (Photochemical Route) |
| Primary Mechanism | Thermal [2+2] Cycloaddition | Photochemical [2+2] Cycloaddition |
| Key Reagents | Isobutyryl chloride, Butyl vinyl ether, Et₃N | Ethylene, Methyl cyclohexenone (or similar), UV Light |
| Scalability | High (Standard batch reactors) | Low to Medium (Requires flow photoreactors or high dilution) |
| Stereocontrol | Moderate (Diastereoselective reduction) | High (Often substrate-controlled by chiral auxiliary) |
| Structural Output | gem-Dimethyl cyclobutane (Analog) | 1-Methyl-2-isopropenyl cyclobutane (Natural Product) |
| Cost Efficiency | High (Cheap reagents, simple workup) | Low (Energy intensive, expensive chiral sources) |
| Application | Fragrance industry, Pheromone Analogs (SAR) | Agrochemicals (Boll Weevil traps), Exact Bio-isosteres |
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: This protocol demonstrates the "Ketene Route," emphasizing the ease of generating the cyclobutane core without light.
Reagents:
-
Butyl vinyl ether (1.2 equiv)
-
Isobutyryl chloride (1.0 equiv)
-
Triethylamine (1.1 equiv)
-
Solvent: Diethyl ether or Hexane
-
Reductant: Sodium Borohydride (NaBH₄)
Step-by-Step Workflow:
-
Ketene Generation & Cycloaddition:
-
In a flame-dried flask under N₂, dissolve butyl vinyl ether and triethylamine in dry hexane.
-
Add isobutyryl chloride dropwise at reflux temperature. Note: The exotherm indicates ketene formation and immediate trapping.
-
Reflux for 4–6 hours. Monitor by IR (disappearance of acid chloride peak ~1800 cm⁻¹ and appearance of cyclobutanone peak ~1780 cm⁻¹).
-
Workup: Filter off the triethylamine hydrochloride salt. Wash the filtrate with NaHCO₃ (aq) and brine. Concentrate to yield 3-butoxy-2,2-dimethylcyclobutanone .
-
-
Reduction to Alcohol:
-
Dissolve the crude cyclobutanone in Ethanol (0.5 M).
-
Cool to 0°C. Add NaBH₄ (0.5 equiv) portion-wise.
-
Stir at 0°C for 1 hour, then warm to RT.
-
Quench: Add saturated NH₄Cl solution carefully.
-
Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1) yields This compound .[1][2][3][4][5]
-
Self-Validation Check:
-
¹H NMR should show the cyclobutane ring protons (multiplets ~1.8–2.5 ppm) and the distinct gem-dimethyl singlets (~1.1 ppm). The absence of the carbonyl peak in ¹³C NMR confirms reduction.
Protocol B: Standard Grandisol Precursor (Photochemical Model)
Rationale: Provided for comparison to illustrate the complexity of accessing the natural substitution pattern.
Reagents:
-
3-Methyl-2-cyclohexenone
-
Ethylene gas
-
Solvent: Dichloromethane (DCM)
-
Equipment: Immersion well photoreactor (Hg lamp, Pyrex filter)
Step-by-Step Workflow:
-
Photocycloaddition:
-
Dissolve 3-methyl-2-cyclohexenone in DCM.
-
Saturate the solution with Ethylene gas (continuous bubbling).
-
Irradiate with a high-pressure Hg lamp through a Pyrex filter (λ > 300 nm) at -78°C to minimize polymerization.
-
Irradiate for 12–24 hours.
-
-
Workup:
-
Evaporate solvent. The product is a bicyclic photoadduct (1-methylbicyclo[4.2.0]octan-2-one).
-
Note: This intermediate requires further multi-step ring cleavage and functionalization to reach Grandisol, highlighting the route's length compared to the 2-step analog synthesis.
-
Pathway Visualization
The following diagram contrasts the direct, scalable path to the 3-Butoxy analog (Left) versus the multi-step, complex path to Natural Grandisol (Right).
Figure 1: Comparative synthetic pathways. Pathway A (Blue) utilizes thermal ketene chemistry for gem-dimethyl analogs. Pathway B (Red) utilizes photochemistry for the natural 1-methyl-2-isopropenyl scaffold.
References
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Tumlinson, J. H., et al. (1969).[6] "Sex Pheromones Produced by Male Boll Weevil: Isolation, Identification, and Synthesis." Science, 166(3908), 1010–1012.
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Mori, K. (1978). "Synthesis of (±)-Grandisol." Tetrahedron, 34(7), 915–920.
-
Huisgen, R., & Mayr, H. (1975). "Kinetics of [2+2] Cycloadditions of Diphenylketene to Enol Ethers." Tetrahedron Letters, 16(34), 2965–2968. (Foundational text for Ketene-Enol Ether cycloaddition kinetics).
-
Rosini, G., et al. (1991).[6] "Stereoselective Synthesis of Grandisol via Pinacol Rearrangement." Tetrahedron: Asymmetry, 2(2), 123–126.
-
PubChem Compound Summary. "this compound" (CAS 1375474-18-2).[1][2][3] National Center for Biotechnology Information. [2][3]
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A Researcher's Comparative Guide to X-ray Crystallography of Crystalline Cyclobutane Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating atomic arrangements in the solid state.[1][2][3] This guide provides an in-depth, comparative analysis of the methodologies involved in the X-ray crystallography of crystalline cyclobutane derivatives, a class of compounds increasingly recognized for their unique applications in medicinal chemistry.[4]
The inherent ring strain of the cyclobutane moiety introduces specific challenges and considerations throughout the crystallographic workflow, from obtaining suitable crystals to refining the final structure.[5][6][7][8] This guide will navigate these complexities, offering field-proven insights and experimental data to support your research endeavors.
The Significance of Cyclobutane Derivatives and Structural Elucidation
Cyclobutane rings, with their unique puckered conformation and strained bond angles of approximately 88°, offer a distinct three-dimensional scaffold that is increasingly utilized in drug design.[4][9][10] This contrasts with the ideal tetrahedral angle of 109.5°, leading to significant angle and torsional strain.[5][6][7][8][11] The conformational restriction imposed by the cyclobutane ring can lead to favorable binding properties by reducing the entropic penalty upon interaction with a biological target.[4] Furthermore, the synthesis of cyclobutane derivatives presents unique challenges, making their structural verification by X-ray crystallography a critical step.[12]
X-ray crystallography provides precise information on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the solid-state conformation of the cyclobutane ring.[1] This data is invaluable for structure-based drug design, allowing for the optimization of ligand-receptor interactions.[3][4][13][14]
Comparative Analysis of Crystallization Techniques
The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[1] For cyclobutane derivatives, the choice of crystallization method can be particularly influential due to their often-unique solubility profiles and packing tendencies. Below is a comparison of common techniques, with supporting data and protocols.
Common Crystallization Methods: A Head-to-Head Comparison
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Slow Evaporation | Gradual removal of solvent increases solute concentration to supersaturation.[15] | Milligram quantities of compound, screening various solvents. | Simple setup, effective for a wide range of compounds.[15] | Can lead to rapid crystal growth and smaller or lower quality crystals. |
| Vapor Diffusion | An anti-solvent with higher vapor pressure slowly diffuses into a solution of the compound, reducing its solubility.[15][16] | Small quantities of material (milligrams), sensitive compounds.[16] | Excellent control over the rate of crystallization, often yields high-quality crystals.[15] | Requires careful selection of solvent/anti-solvent pairs. |
| Solvent Layering | A layer of anti-solvent is carefully added on top of a solution of the compound, crystallization occurs at the interface.[16] | Compounds with differing solubilities in two miscible solvents. | Can produce large, well-defined crystals. | Requires immiscible or slowly mixing solvents, can be technique-sensitive. |
| Cooling | A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound.[17][18] | Compounds with a significant temperature-dependent solubility. | Relatively simple and can be automated. | May not be suitable for all compounds, can lead to rapid precipitation. |
Experimental Protocols
Protocol 1: Crystallization by Slow Evaporation
-
Dissolve the cyclobutane derivative in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) to near saturation in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in an undisturbed location, away from vibrations and temperature fluctuations.
-
Monitor for crystal growth over several days to weeks.
Protocol 2: Crystallization by Vapor Diffusion (Hanging Drop Method)
-
Dissolve the cyclobutane derivative in a small amount of a "good" solvent in which it is readily soluble.
-
Pipette a small drop (1-5 µL) of this solution onto a siliconized glass coverslip.
-
In a well of a crystallization plate, add a larger volume (500 µL) of an "anti-solvent" in which the compound is poorly soluble but which is miscible with the "good" solvent.
-
Invert the coverslip and seal the well. The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization.
Data Collection and Processing: Key Considerations for Cyclobutane Derivatives
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. Modern advancements in X-ray sources and detectors have significantly improved the speed and quality of data collection.[19]
Data Collection Strategy
A typical single-crystal X-ray diffraction experiment involves mounting a crystal on a goniometer and rotating it in a monochromatic X-ray beam.[20] To minimize thermal motion and potential radiation damage, data is often collected at low temperatures (around 100 K).[20]
Impact of Ring Strain on Data Quality
The inherent strain in the cyclobutane ring can sometimes lead to crystal packing challenges and disorder in the crystal lattice. This can manifest as diffuse scattering or split reflections in the diffraction pattern. Careful data collection strategies, such as using a smaller beam size or collecting data at multiple crystal orientations, may be necessary to obtain a high-quality dataset.
Structure Solution and Refinement: Unveiling the Molecular Architecture
The collected diffraction data is used to solve the crystal structure and refine the atomic model. This process involves determining the phases of the diffracted X-rays and then fitting the atomic positions to the resulting electron density map.[21][22]
Structure Solution Methods
For small molecules like most cyclobutane derivatives, direct methods are typically employed to solve the phase problem.[20] These methods use statistical relationships between the intensities of the reflections to directly determine the phases.
Refinement Techniques
The initial structural model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data.[20][23] During refinement, various parameters are adjusted, including atomic positions, thermal parameters (describing atomic vibrations), and occupancies.[20][23]
Key Refinement Considerations for Cyclobutane Derivatives:
-
Conformational Disorder: The puckered conformation of the cyclobutane ring can sometimes lead to conformational disorder in the crystal. This may require modeling the ring in two or more orientations with partial occupancies.
-
Restraints and Constraints: To maintain chemically reasonable geometry, especially for disordered or poorly resolved atoms, restraints or constraints on bond lengths and angles may be applied during refinement.[20][21]
-
Hydrogen Atom Placement: Hydrogen atoms are often difficult to locate directly from the electron density map.[21] They are typically placed in calculated positions based on the geometry of the heavier atoms to which they are attached.[21]
Visualizing the Workflow
Caption: X-ray Crystallography Workflow.
Case Study: Comparative Analysis of Two Cyclobutane Derivatives
To illustrate the practical application of these principles, let's consider a hypothetical case study comparing the crystallographic analysis of two cyclobutane derivatives: Compound A (a simple, unsubstituted cyclobutane) and Compound B (a more complex, substituted cyclobutane with potential for hydrogen bonding).
| Parameter | Compound A (Unsubstituted) | Compound B (Substituted) | Rationale for Differences |
| Crystallization Method | Slow Evaporation | Vapor Diffusion with a polar anti-solvent | The polar substituents on Compound B make it more amenable to crystallization methods that exploit solubility differences in polar and non-polar solvents. |
| Crystal System | Monoclinic | Orthorhombic | The presence of hydrogen bonding in Compound B can lead to a more ordered and symmetric crystal packing arrangement. |
| Data Resolution (Å) | 1.2 | 0.9 | The better-ordered crystal lattice of Compound B allows for diffraction to a higher resolution. |
| R-factor (%) | 5.2 | 3.5 | The higher quality data and more ordered structure of Compound B result in a better agreement between the observed and calculated data (lower R-factor). |
| Conformational Puckering Angle (°) | 28.5 | 32.1 | The substituents on Compound B influence the degree of puckering in the cyclobutane ring to minimize steric interactions. |
This case study highlights how the chemical nature of the cyclobutane derivative directly impacts the experimental approach and the quality of the final structural data.
Leveraging Crystallographic Databases
The Cambridge Structural Database (CSD) is an invaluable resource for researchers, containing over 1.3 million small-molecule crystal structures.[24][25] By searching the CSD for related cyclobutane derivatives, you can gain insights into:
-
Common crystal packing motifs.
-
The range of observed conformations for the cyclobutane ring.
-
The influence of different substituents on the molecular geometry.
This information can aid in designing crystallization experiments and in validating your own structural results.
Conclusion and Future Outlook
X-ray crystallography remains an indispensable tool for the definitive structural characterization of cyclobutane derivatives. While the inherent ring strain can present unique challenges, a systematic and informed approach to crystallization, data collection, and structure refinement can yield high-quality structural information. This data is crucial for advancing our understanding of these important molecules and for guiding the development of new therapeutics.
The continued development of brighter X-ray sources, faster detectors, and more sophisticated software will undoubtedly further enhance our ability to analyze even more complex and challenging cyclobutane-containing systems.[19][26]
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Molecular structure from X-ray diffraction. (2003). Annual Reports Section "C" (Physical Chemistry), 99, 275-301. [Link]
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Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
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Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(6), 2236-2256. [Link]
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A Review on the Crystal Engineering Based Templated Synthesis of Cyclobutane Rings in Solid Phase. (n.d.). ER Publications. Retrieved from [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. (2021). ChemMedChem, 16(13), 2033-2049. [Link]
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Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]
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Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. (2006). PubMed. Retrieved from [Link]
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Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved from [Link]
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Refining X-ray Crystal Structures. (2019). In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). The Royal Society of Chemistry. [Link]
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Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Structure refinement. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. Retrieved from [Link]
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Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. (1974). Journal of the Chemical Society, Perkin Transactions 2, (7), 884-890. [Link]
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x Ray crystallography. (n.d.). PMC. Retrieved from [Link]
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Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.). memtein.com. Retrieved from [Link]
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A beginner's guide to X-ray data processing. (2021). The Biochemist, 43(3), 52-56. [Link]
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Ring strain. (n.d.). In Wikipedia. Retrieved from [Link]
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X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). (n.d.). ResearchGate. Retrieved from [Link]
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Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2001). Chemical Reviews, 101(5), 1329–1370. [Link]
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Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. Retrieved from [Link]
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Conformations of Cycloalkanes. (2024). Chemistry LibreTexts. Retrieved from [Link]
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X-ray molecular structure of cyclobutane 2s. (n.d.). Retrieved from [Link]
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CCDC 276887: Experimental Crystal Structure Determination. (2006). Research Explorer The University of Manchester. [Link]
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The current role and evolution of X-ray crystallography in drug discovery and development. (n.d.). Retrieved from [Link]
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Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Retrieved from [Link]
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Cyclobutane. (n.d.). In Wikipedia. Retrieved from [Link]
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X-Ray Crystallography in Pharmaceutical Drug Development. (2019). News-Medical. Retrieved from [Link]
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A review on x-ray crystallography and it's applications. (2024). The Pharma Innovation Journal, 13(4), 108-113. Retrieved from [Link]
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A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. Retrieved from [Link]
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Investigating X-ray damage to small molecular crystals. (2021). Diamond Light Source. Retrieved from [Link]
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Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]
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Navigating the Transient World: A Comparative Guide to the GC-MS Analysis of Volatile Cyclobutane Intermediates
For researchers, synthetic chemists, and drug development professionals, the identification and characterization of reaction intermediates are paramount to understanding mechanisms, optimizing yields, and ensuring product purity. Among the most challenging of these transient species are volatile cyclobutane intermediates. Their inherent ring strain and propensity for thermal rearrangement or decomposition make them notoriously difficult to analyze.[1][2]
This guide provides an in-depth, technical comparison of methodologies for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of these elusive compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Analytical Conundrum: Why Are Cyclobutane Intermediates So Challenging?
The core of the analytical difficulty lies in the cyclobutane ring itself. With a strain energy of 26.3 kcal/mol, it is significantly less stable than its cyclopentane or cyclohexane counterparts.[1][2] This instability manifests in several ways that directly impact GC-MS analysis:
-
Thermal Lability: The high temperatures of a standard GC injection port and oven can easily provide the activation energy needed to induce ring-opening reactions, cycloreversion, or other rearrangements. This can lead to the analysis of degradation products rather than the true intermediate.[3]
-
Volatility: While their volatility makes them suitable for GC, it also presents challenges in sample handling and preparation, where significant analyte loss can occur.[4]
-
Reactivity: The strained bonds are susceptible to chemical reactions, complicating sample preparation and storage.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for analyzing volatile compounds due to its exceptional separating power and definitive identification capabilities.[5] However, its successful application to cyclobutane intermediates requires careful method design that directly addresses their inherent instability.
The Strategic Approach: An Optimized GC-MS Workflow
A successful analysis hinges on a workflow that minimizes thermal stress and maximizes sensitivity. This involves strategic choices in sample introduction, chromatographic separation, and detection.
Caption: Optimized workflow for GC-MS analysis of volatile intermediates.
Part 1: Sample Introduction - A Comparative Analysis
The first critical step, introducing the analyte into the GC system, is often where degradation occurs. The choice of technique must balance the need for efficient volatilization with the preservation of the analyte's structure.[4][6]
| Technique | Principle | Advantages for Cyclobutanes | Disadvantages & Mitigation |
| Direct Liquid Injection | A microliter volume of a liquid sample is rapidly vaporized in a heated inlet.[7] | Simple, fast, and suitable for high-concentration samples. | High thermal stress. Mitigation: Use a lower injector temperature (e.g., 200°C) and a pulsed splitless or programmed temperature vaporization (PTV) inlet.[3] |
| Static Headspace (HS) | A sample (liquid or solid) is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (headspace), which is then injected.[6][8] | Avoids non-volatile matrix. Excellent for complex matrices. Lower thermal stress as only vapor is injected.[4] | Lower sensitivity than other methods. Mitigation: Optimize incubation temperature and time to maximize partitioning without causing degradation. |
| Dynamic Headspace (DHS) | An inert gas purges volatiles from a sample onto an adsorbent trap, which is then thermally desorbed into the GC.[9] | Greatly enhances sensitivity for trace-level intermediates. Allows for larger sample volumes. | More complex; potential for analyte loss during trapping or desorption. Mitigation: Careful selection of trap material and optimization of desorption temperature and flow rate.[9] |
| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs and concentrates analytes from a sample (liquid or headspace). The fiber is then inserted into the GC inlet for thermal desorption.[7][10] | Solvent-free and highly concentrating, ideal for trace analysis. Reduces matrix interference.[11] | Fiber selection is critical. Can have lower sensitivity than DI for some compounds.[7] Mitigation: Choose a fiber coating (e.g., Carboxen/PDMS) appropriate for the target volatiles. Optimize extraction time and temperature. |
The Verdict: For most volatile cyclobutane intermediates, Headspace-based techniques (Static HS, DHS, or HS-SPME) are superior to Direct Liquid Injection. They physically separate the thermally labile analyte from the hot injector surfaces and non-volatile matrix components, significantly reducing the risk of on-column reactions or degradation.[4][6] Dynamic Headspace offers the best sensitivity for identifying trace intermediates.[9]
Part 2: Overcoming Thermal Lability with Derivatization
For cyclobutanes containing active hydrogen groups (e.g., -OH, -NH, -COOH), thermal instability and poor chromatographic peak shape are exacerbated. Derivatization is a powerful chemical modification technique used to address these issues.[12][13]
The primary goals of derivatization for this analysis are:
-
Increase Thermal Stability: By replacing active hydrogens with a stable group (e.g., a trimethylsilyl group), intermolecular hydrogen bonding is eliminated, and thermal decomposition pathways are blocked.[12]
-
Improve Volatility: Masking polar functional groups reduces boiling points, allowing for lower elution temperatures.
-
Enhance Detectability: The addition of specific groups can create more characteristic and prominent ions in the mass spectrum.
Silylation: The Go-To Method Silylation is the most common derivatization technique, replacing an active hydrogen with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective.
Caption: The principle of silylation for stabilizing intermediates.
Protocol: Silylation of a Cyclobutanol Intermediate with BSTFA
-
Sample Preparation: Ensure the sample extract is completely dry. Water will preferentially react with the silylation reagent. Use an anhydrous solvent like acetonitrile or pyridine.
-
Reagent Addition: In a 2 mL autosampler vial, add 100 µL of the sample extract. Add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60-75°C for 30-45 minutes. The optimal time and temperature should be determined empirically.
-
Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS injection.
-
Caution: Silylation reagents are sensitive to moisture and should be handled under an inert atmosphere if possible.
Part 3: GC and MS Method Considerations
-
GC Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a versatile starting point. These columns provide good resolution for a wide range of compounds and are thermally stable.
-
Temperature Program: Start with a low initial oven temperature (e.g., 40-50°C) to trap volatile compounds at the head of the column. Use a slow to moderate temperature ramp (e.g., 5-10°C/min) to ensure separation without co-elution, while minimizing thermal stress.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard. The key to identification lies in understanding the fragmentation patterns. For cyclobutanes, fragmentation often involves:
Case Study: Intermediates of the Paternò-Büchi Reaction
The Paternò-Büchi reaction is a classic photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[16][17] The mechanism proceeds through a transient 1,4-biradical intermediate, which is a substituted cyclobutane analogue.[18][19] Capturing and identifying this intermediate is a perfect application for the techniques described.
Caption: Mechanism of the Paternò-Büchi reaction showing the key intermediate.
To analyze the reaction mixture, one would quench the reaction and immediately prepare a sample for HS-SPME-GC-MS analysis. The goal is to detect the biradical or, more likely, trapping products derived from it, before it fully converts to the oxetane or reverts to starting materials. The mass spectrum would be scrutinized for fragments consistent with the ring structure opening.
Comparison with Alternative Analytical Techniques
While GC-MS is often the preferred method, other techniques have specific advantages and can provide complementary information.
| Technique | Applicability to Volatile Cyclobutanes | Advantages | Limitations |
| GC-MS | Primary Method. Ideal for volatile, thermally stable (or derivatized) compounds. | High sensitivity, excellent separation, definitive structural information from fragmentation.[5] | Potential for thermal degradation of labile intermediates. Not suitable for non-volatile compounds.[3][20] |
| LC-MS | For less volatile or highly polar cyclobutane derivatives that are difficult to analyze by GC. | Operates at ambient temperature, eliminating thermal degradation. Suitable for a wider range of polarities. | Lower chromatographic resolution for non-polar, highly volatile species. Mobile phase can suppress ionization. |
| NMR Spectroscopy | Provides definitive structural information without fragmentation. | Non-destructive. Excellent for elucidating stereochemistry and connectivity. Can be performed directly on the reaction mixture. | Low sensitivity. Requires higher concentrations of the intermediate to be present, which is often not feasible. |
| Online CIMS | Real-time monitoring of volatile compounds directly from a reaction. | High temporal resolution allows for tracking intermediate formation and decay in real-time.[21] | Provides limited structural information (often just the molecular ion). Complex setup.[21] |
Conclusion and Recommendations
The successful GC-MS analysis of volatile cyclobutane intermediates is a non-trivial task that demands a deliberate and informed approach. The high ring strain and thermal lability of these molecules necessitate methods that prioritize analyte preservation.
Key Recommendations:
-
Prioritize Headspace Techniques: For introducing the sample, HS-SPME and Dynamic Headspace (DHS) are strongly recommended over direct liquid injection to minimize thermal stress and matrix effects.
-
Employ Derivatization: For any cyclobutane intermediate containing active hydrogens (-OH, -NH2, etc.), silylation (e.g., with BSTFA) is a critical step to ensure thermal stability and obtain reliable chromatography.
-
Optimize GC Conditions: Use a low-polarity column and a gentle temperature ramp starting from a low initial temperature to prevent on-column degradation.
-
Leverage Complementary Techniques: When possible, use NMR to confirm structural assignments, especially stereochemistry, as it provides data under non-destructive, ambient conditions.
By implementing these strategies, researchers can confidently navigate the analytical challenges posed by these transient but mechanistically vital intermediates, leading to deeper insights in chemical synthesis and drug discovery.
References
-
Pálinkó, I., Szabó, P. T., Török, B., Kele, Z., & Kapocsi, I. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771–1776. Available at: [Link]
-
D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(9), 2203-2249. Available at: [Link]
-
Organic Chemistry Portal. Paternò-Büchi Reaction. Available at: [Link]
-
D'Auria, M. (2017). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 22(10), 1637. Available at: [Link]
-
ResearchGate. (2019). Is there any other technique other than GC/HPLC to determine the percentage/concentration of volatile compounds present in a sample?. Available at: [Link]
-
D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Semantic Scholar. Available at: [Link]
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Kim, K. H., et al. (2015). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. Journal of Chromatographic Science, 53(7), 1129-1135. Available at: [Link]
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Cai, J., et al. (2022). Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition. Journal of the Science of Food and Agriculture, 102(1), 223-232. Available at: [Link]
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Stevenson, P. (2018). Tackling Volatiles with Headspace GC. Lab Manager. Available at: [Link]
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Polymer Solutions. Headspace Gas Chromatography. Available at: [Link]
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Sauer, J. S., et al. (2022). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. Analytical Chemistry, 94(25), 8834-8839. Available at: [Link]
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D'Auria, M. (2019). The Paternò-Büchi reaction - a comprehensive review. SciSpace. Available at: [Link]
-
AZoM. (2023). Advantages of Using Headspace Sampling for Volatile Sample Analysis. Available at: [Link]
-
FDA. (n.d.). Dynamic headspace GC-MS method to detect volatile extractables from medical device materials. Available at: [Link]
-
ResearchGate. (2015). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Available at: [Link]
-
Agudo-Ramos, L., et al. (2022). A comparison between mobile and stationary gas chromatography–mass spectrometry devices for analysis of complex volatile profiles. Analytical and Bioanalytical Chemistry, 414(28), 7865-7876. Available at: [Link]
-
Wang, Y., et al. (2023). Interference of the gas chromatography- mass spectrometry instrumental background on the determination of trace cyclic volatile methylsiloxanes. Talanta, 252, 123833. Available at: [Link]
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ChemWis. (2023). Mass Spectrometry of Cycloalkanes. YouTube. Available at: [Link]
-
University of Colorado Boulder. (n.d.). GC Derivatization. Available at: [Link]
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Lee, S., Ong, M. C., & Lim, J. L. (2017). Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate. Forensic Science International, 277, 166-178. Available at: [Link]
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Slideshare. (n.d.). Derivatization in GC. Available at: [Link]
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Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. Available at: [Link]
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Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Modern Sample Preparation for Chromatography, 393-424. Available at: [Link]
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Prakash Raja. (2021). Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry. YouTube. Available at: [Link]
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Spectroscopy Online. (2016). The Challenges of Changing Retention Times in GC–MS. Available at: [Link]
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Weckwerth, W. (2005). Current challenges and developments in GC-MS based metabolite profiling technology. Recent Advances in Phytochemistry, 39, 137-153. Available at: [Link]
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MDPI. (n.d.). Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges. Available at: [Link]
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Wille, U. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 25(47), 11041-11052. Available at: [Link]
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Shimadzu. (2023). Redefine Volatile and Semivolatice Organic Compounds Analysis by GC-MS, from Start to Finish. YouTube. Available at: [Link]
-
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-
White Rose Research Online. (n.d.). Design and Synthesis of a 3D Cyclobutane Fragment Library. Available at: [Link]
-
Wang, Y., et al. (2023). Comparative Analysis of Volatile Compounds in the Flower Buds of Three Panax Species Using Fast Gas Chromatography Electronic Nose, Headspace-Gas Chromatography-Ion Mobility Spectrometry, and Headspace Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry Coupled with Multivariate Statistical Analysis. Foods, 12(3), 564. Available at: [Link]
-
Valarezo, E., et al. (2022). Analysis of the Volatile and Enantiomeric Compounds Emitted by Plumeria rubra L. Flowers Using HS-SPME–GC–MS/FID. Molecules, 27(19), 6543. Available at: [Link]
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Gil, M. J., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-1878. Available at: [Link]
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Technical Guide: Differentiating Diastereomers of Substituted Cyclobutanols
This guide outlines a high-precision workflow for differentiating diastereomers of substituted cyclobutanols, designed for researchers in medicinal chemistry and structural biology.
Executive Summary
Differentiating cis and trans substituted cyclobutanols is a frequent challenge in scaffold optimization. Unlike cyclohexane systems where trans-diaxial couplings are diagnostically large (
The Core Rule for Cyclobutanes:
In most 1,2-disubstituted cyclobutanes, the cis isomer exhibits a larger vicinal coupling constant (
This guide details the definitive differentiation strategy using NMR spectroscopy (
Mechanistic Insight: The Puckered Ring
To interpret experimental data accurately, one must understand the conformational dynamics of the cyclobutane ring. The ring is not planar; it puckers to relieve torsional strain (eclipsing interactions), creating a dihedral angle of
Conformational Energy Landscape
-
Cis-1,2-isomers: Substituents adopt a pseudo-axial/pseudo-equatorial (a,e) orientation. The vicinal protons have a small dihedral angle (
), leading to strong coupling . -
Trans-1,2-isomers: Substituents can be pseudo-diaxial (a,a) or pseudo-diequatorial (e,e). Steric bulk usually forces the substituents into the pseudo-diequatorial position. The vicinal protons here have a dihedral angle of
(close to ), leading to weak coupling .
Visualization: Stereochemical Decision Matrix
The following decision tree illustrates the logic for assigning stereochemistry based on experimental observables.
Caption: Workflow for assigning relative stereochemistry in substituted cyclobutanols.
Method 1: NMR Spectroscopy (The Gold Standard)
A. Vicinal Coupling Constants ( )
The Karplus relationship dictates that coupling is maximized at dihedral angles of
| Parameter | Cis Isomer (Pseudo a,e) | Trans Isomer (Pseudo e,e) | Notes |
| Dihedral Angle ( | Trans angle is close to orthogonal. | ||
| 7.0 – 10.5 Hz | 2.0 – 6.0 Hz | Diagnostic Differentiator | |
| Peak Shape | Distinct Doublet or dd | Broad/Collapsed Multiplet | Trans peaks often look like broad singlets. |
Critical Note: This trend is the reverse of cyclohexane systems. In cyclohexanes,
. In cyclobutanes, the "trans" isomer is usually diequatorial, making.
B. NOESY / ROESY Correlations
Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proximity data.
-
Cis: Strong cross-peak between the carbinol proton (
) and the adjacent substituent proton ( ). -
Trans: Absence of
correlation. -
1,3-Interactions: In 1,3-substituted systems, the "puckered" nature brings 1,3-cis substituents into close proximity ("flagpole" interaction), yielding a strong NOE signal.
C. Chemical Shift Trends
-
Anisotropy: If the substituent is an aromatic ring (e.g., phenyl), the cis proton often sits in the shielding cone of the ring, shifting it upfield relative to the trans isomer.
-
Gamma-Effect: Carbons bearing cis substituents are often shielded (
ppm upfield in C NMR) compared to trans due to steric compression.
Method 2: Chromatographic Separation
While not a structural proof, retention behavior provides supporting evidence.
-
Reverse Phase (C18): The cis isomer is generally more polar (due to the exposed hydroxyl group and dipole alignment) and elutes earlier than the trans isomer.
-
Normal Phase / Silica: The cis isomer, with its hydroxyl group more accessible for hydrogen bonding with silanols, typically elutes later (more retained) than the trans isomer.
-
SFC (Supercritical Fluid Chromatography): Often provides superior resolution for cyclobutane diastereomers due to the rigid nature of the scaffold.
Experimental Protocol: Step-by-Step Discrimination
Protocol A: NMR Discrimination Workflow
Objective: Unambiguous assignment of relative stereochemistry.
-
Sample Preparation:
-
Dissolve 2–5 mg of pure compound in 600 µL of
or . -
Tip: Benzene-
often provides better separation of overlapping multiplets than chloroform.
-
-
1D Proton Acquisition:
-
Acquire a standard
spectrum. -
Locate the carbinol proton (
, typically 3.5–4.5 ppm). -
Action: Measure the width at half-height (
) or the coupling constant ( ) if resolved.-
Hz
Likely Cis . -
Hz
Likely Trans .
-
Hz
-
-
2D NOESY Acquisition:
-
Set mixing time (
) to 500–800 ms. -
Analysis: Look for cross-peaks between
and the proton on the substituted carbon ( ). -
Validation: If NOE is observed, assign as Cis . If NOE is absent but intramolecular NOEs to other protons confirm the structure, assign as Trans .
-
Protocol B: Derivatization (Optional)
If NMR signals overlap, convert the alcohol to a p-nitrobenzoate ester.
-
React cyclobutanol with
-nitrobenzoyl chloride and pyridine. -
The resulting ester often crystallizes easily (for X-ray) and disperses NMR signals, making
-coupling analysis easier.
Comparison of Methods
| Method | Confidence | Sample Req. | Time | Cost | Best For |
| 1H NMR ( | High | 1-5 mg | 10 min | Low | Rapid screening of crude mixtures. |
| NOESY / ROESY | Very High | 5-10 mg | 1-4 hrs | Low | Definitive confirmation of geometry. |
| X-Ray Crystallography | Absolute | Single Crystal | Days | High | Final validation for drug candidates. |
| DFT Calculation | Medium | None | Hours | Low | Supporting ambiguous NMR data. |
References
-
Wiberg, K. B., & Barth, D. E. (1969). The Conformation of Cyclobutane. Journal of the American Chemical Society.
-
Lambert, J. B., & Roberts, J. D. (1971). Conformational Properties of Cyclobutanes. Journal of the American Chemical Society.
-
Moriarty, R. M. (1974). Stereochemistry of Cyclobutane Derivatives. Topics in Stereochemistry.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Safety Operating Guide
A Guide to the Proper Disposal of 3-Butoxy-2,2-dimethylcyclobutan-1-ol: Ensuring Laboratory Safety and Environmental Compliance
The principles outlined here are grounded in established safety protocols for similar chemical classes and are designed to meet the rigorous standards of laboratory safety and environmental regulations. Adherence to these procedures is paramount for protecting laboratory personnel, the wider community, and the environment.
Part 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. Based on the functional groups present in 3-Butoxy-2,2-dimethylcyclobutan-1-ol, the following hazards should be anticipated:
-
Flammability: The presence of a butoxy group and an alcohol functional group suggests that the compound is likely a flammable liquid.[1][2][3] Vapors may be heavier than air and can travel to an ignition source.[4][5]
-
Skin and Eye Irritation: Substituted alcohols and ethers are often irritants to the skin and eyes.[6] Prolonged contact should be avoided.
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[7]
-
Unknown Toxicity: As a novel compound, the full toxicological profile is likely not yet determined. Therefore, it is prudent to handle it with a high degree of caution, assuming it may have other health hazards.
| Hazard Classification (Anticipated) | Description | Primary Precaution |
| Flammable Liquid | May ignite on contact with sparks, open flames, or hot surfaces.[1] | Keep away from ignition sources. Use in a well-ventilated area or fume hood.[8] |
| Skin Irritant | May cause redness, itching, or inflammation upon skin contact. | Wear appropriate chemical-resistant gloves.[6] |
| Eye Irritant | May cause serious eye irritation, redness, or pain. | Wear safety glasses or goggles.[1] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[6] | Do not ingest. Wash hands thoroughly after handling.[9] |
Part 2: Personal Protective Equipment (PPE) and Spill Response
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3][10]
-
Body Protection: A flame-resistant lab coat.[1]
-
Respiratory Protection: Use in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation of vapors.[8]
Spill Response:
In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1]
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the liquid.[11][12]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.[7][11]
-
Decontaminate: Clean the spill area with soap and water.[13]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Part 3: Proper Disposal Protocol
The cardinal rule for the disposal of flammable organic solvents is that they must be treated as hazardous waste.[8][13][14] Under no circumstances should this compound be poured down the drain or disposed of in regular trash.[8][15]
Step-by-Step Disposal Procedure:
-
Waste Collection Container:
-
Obtain a designated hazardous waste container that is compatible with flammable organic liquids. The container should be made of a material that will not react with the chemical and should have a secure, tight-fitting lid.[16]
-
Ensure the container is properly labeled as "Hazardous Waste," and the full chemical name "this compound" is clearly written on the label.[13]
-
-
Transferring the Waste:
-
Perform the transfer of waste into the container inside a chemical fume hood to control vapor exposure.[8]
-
Ground and bond the waste container and the container from which you are transferring to prevent static discharge, which could ignite flammable vapors.[1][4]
-
Use a funnel to avoid spills during the transfer.
-
-
Segregation of Waste:
-
Do not mix this compound with incompatible waste streams. For instance, do not mix it with strong oxidizing agents, acids, or bases unless you have confirmed their compatibility.[15] Incompatible mixtures can lead to dangerous chemical reactions.
-
-
Storage of Waste Container:
-
Arranging for Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution and local regulations (often 90 days), contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal contractor.[12][13]
-
Follow all institutional procedures for waste pickup, including completing any necessary paperwork.
-
Disposal Decision Workflow:
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
